2H-Pyran-2,6(3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-pyran-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-4-2-1-3-5(7)8-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIUWAVTBADRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341605 | |
| Record name | 2H-Pyran-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5926-95-4 | |
| Record name | 2H-Pyran-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dihydro-2H-pyran-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2H-Pyran-2,6(3H)-dione and its derivatives
An In-depth Technical Guide to the Synthesis of 2H-Pyran-2,6(3H)-dione and its Derivatives
Introduction
This compound, systematically known as glutaric anhydride (B1165640), is a cyclic anhydride derived from glutaric acid.[1] It serves as a cornerstone in organic synthesis, valued for its reactivity and structural adaptability.[2] As a potent electrophile, its five-membered ring containing two carbonyl groups readily reacts with a wide range of nucleophiles, making it an invaluable building block for constructing complex molecular architectures.[1][2] This versatility is particularly significant in the pharmaceutical and materials science industries. In drug design and development, the glutaric anhydride scaffold is instrumental in synthesizing derivatives such as glutarimides and esters, motifs present in many pharmacologically active compounds.[1][2] Furthermore, its application extends to the production of advanced polymers, resins, agrochemicals, and dyes. The pyran-2-one ring system is a prevalent structural motif in numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[3][4][5] This guide provides a comprehensive overview of the synthesis of this compound and its key derivatives, detailing experimental protocols and summarizing critical data for researchers in chemistry and drug development.
Core Synthesis of this compound (Glutaric Anhydride)
The most direct and classical method for synthesizing this compound is the intramolecular dehydration of glutaric acid. This transformation can be achieved through several methods, with varying conditions and efficiencies.
Thermal and Catalytic Dehydration of Glutaric Acid
Heating glutaric acid at high temperatures results in the elimination of a water molecule to form the cyclic anhydride.[6] While simple, this method often requires significant energy. The efficiency can be improved by employing catalysts like sulfuric acid or p-toluenesulfonic acid, which lower the activation energy for the cyclodehydration.[6] A common laboratory-scale preparation involves heating glutaric acid with a dehydrating agent such as acetic anhydride.
Caption: General workflow for the synthesis of this compound and its derivatives.
Experimental Protocol: Synthesis from Glutaric Acid
A detailed procedure for synthesizing a substituted glutaric anhydride (β-methylglutaric anhydride) provides a representative experimental workflow.
-
Reaction: β-Methylglutaric Acid to β-Methylglutaric Anhydride[7]
-
Procedure:
-
In a flask, place 73 g (0.5 mole) of β-methylglutaric acid and 76.5 g (0.75 mole) of acetic anhydride.
-
Heat the mixture on a steam cone for 2 hours.
-
Distill the combined filtrate and washings at reduced pressure to remove all acetic acid and acetic anhydride.
-
Connect an oil pump and continue the distillation.
-
Collect the β-Methylglutaric anhydride product at 118–122°C under a pressure of 3.5 mm Hg.
-
-
Yield: 46–58 g (60–76%).[7]
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| Glutaric Acid | Gentle Heating | N/A | Glutaric Anhydride | Not specified | [8] |
| α-Phenyl-α-carbethoxyglutaronitrile | 1. H2SO4, H2O; 2. Acetic Anhydride | 1. Reflux 20-24 hrs; 2. Reflux 1 hr | α-Phenylglutaric Anhydride | 82-86% | [9] |
| β-Methylglutaric Acid | Acetic Anhydride | Steam cone, 2 hrs | β-Methylglutaric Anhydride | 60-76% | [7] |
Synthesis of this compound Derivatives
The high reactivity of the anhydride functionality allows for straightforward synthesis of a diverse array of derivatives through nucleophilic acyl substitution.[2][10] In this mechanism, a nucleophile attacks one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. Subsequent reformation of the carbonyl double bond results in the cleavage of the C-O bond and opening of the ring, with the carboxylate acting as a leaving group.[10][11]
Caption: Mechanism of nucleophilic acyl substitution on glutaric anhydride.
Esterification: Reaction with Alcohols
Glutaric anhydride reacts with alcohols in the presence of a solvent like pyridine (B92270) to produce esters, specifically glutaric acid monoesters.[8] A carboxylic acid is generated as a byproduct.
-
General Reaction: Glutaric Anhydride + Alcohol → Glutaric Acid Monoester + Carboxylic Acid[8]
Amidation: Reaction with Amines
The reaction with primary or secondary amines yields amides.[8] If two equivalents of the amine are used, one acts as the nucleophile and the second acts as a base to neutralize the carboxylic acid byproduct.[11] This reaction is fundamental for creating the glutarimide (B196013) structure, a key component in various pharmaceuticals.[2]
-
General Reaction: Glutaric Anhydride + 2 R₂NH → N,N-Dialkyl-5-oxopentanamide + R₂NH₂⁺-OOC-(CH₂)₃-COOH
Advanced Synthetic Applications: Cycloaddition Reactions
Derivatives of the 2H-pyran-2-one skeleton are effective partners in Diels-Alder reactions.[12] These [4+2] cycloaddition reactions, often performed under thermal or microwave-assisted conditions, allow for the construction of complex polycyclic structures, which are valuable in natural product synthesis and medicinal chemistry.[12][13] For instance, 3-acylamino-2H-pyran-2-ones act as dienes and react with various dienophiles like maleic anhydride or acetylene (B1199291) derivatives to form a plethora of products including anilines and bicyclic compounds.[12]
Applications in Drug Development and Biological Activity
The 2H-pyran-2-one core and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[4]
-
Antimicrobial Activity: Certain derivatives have shown significant activity against Gram-positive bacteria.[14] For instance, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one displayed a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus.[14] The α,β-unsaturated ketone (enone) system within the pyran ring is considered essential for this activity.[14]
-
Anticancer Properties: The anticancer effects of pyran derivatives are often linked to their ability to induce apoptosis, inhibit cell cycle progression, and cause DNA damage in cancer cells.[4]
-
Other Applications: Fused pyran derivatives, such as pyrano[2,3-d]pyrimidines, exhibit diverse pharmacological properties including antihypertensive, cardiotonic, and antitumor activities.[15]
| Derivative Class | Biological Activity | Example Compound | Specific Activity | Reference |
| 2H-pyran-3(6H)-ones | Antibacterial (Gram-positive) | 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | MIC = 1.56 µg/mL vs S. aureus | [14] |
| Fused Pyrans | Antitumor, Antihypertensive | Pyrano[2,3-d]pyrimidines | General activity reported | [15] |
| 2H-Pyran-2,5-diols | Anticancer, Antimicrobial | General class of compounds | Induce apoptosis, inhibit cell cycle | [4] |
Caption: Conceptual workflow for the screening of novel pyran derivatives in drug discovery.
Conclusion
This compound is a highly versatile and reactive scaffold that provides efficient synthetic routes to a vast number of derivatives. The straightforward synthesis of the core compound via dehydration of glutaric acid, coupled with its facile ring-opening reactions with various nucleophiles, makes it an attractive starting point for chemical synthesis. The resulting derivatives, particularly those containing pyran and glutarimide motifs, continue to be a rich source of biologically active compounds, with significant potential in the development of new therapeutics for a range of diseases. The synthetic methodologies and applications outlined in this guide underscore the enduring importance of this chemical entity in modern organic and medicinal chemistry.
References
- 1. fiveable.me [fiveable.me]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 5926-95-4 | Benchchem [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2H-Pyran-2,6(3H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2H-Pyran-2,6(3H)-dione, also known as glutaconic anhydride (B1165640). The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural and analytical characteristics of this compound. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols and a conceptual workflow for spectroscopic analysis.
Introduction
This compound is a cyclic anhydride with the molecular formula C₅H₄O₃ and a molecular weight of 112.08 g/mol .[1][2] Its structure, featuring two carbonyl groups within a six-membered heterocyclic ring, makes it a subject of interest in synthetic organic chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its reaction products.
Spectroscopic Data
While specific, experimentally-derived high-resolution spectra for this compound are not widely available in public databases, the following tables summarize the expected spectroscopic characteristics based on data from closely related derivatives and general principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~5.7 | Singlet | 1H | Vinylic proton of the pyran ring |
| 6.8 - 7.3 | Multiplet | 2H | Protons on the double bond |
| ~3.5 | Singlet | 1H | Methylene proton adjacent to carbonyl |
Note: The chemical shifts are estimations for the parent compound based on data for its derivatives. Actual values may vary depending on the solvent and experimental conditions.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~185.0 | Carbonyl (C=O) | C2 Carbonyl |
| ~173.0 | Carbonyl (C=O) | C6 Carbonyl |
| 96.2 - 107.4 | Vinylic (C=C) | Olefinic carbons of the pyran ring |
| ~63.3 | Methylene (CH₂) | C3 Methylene carbon |
Note: These are characteristic chemical shift ranges for the pyran-dione core, derived from studies on its derivatives. The exact values for the unsubstituted compound may differ.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups of the anhydride functionality.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~1750-1850 | Strong | C=O | Asymmetric stretch of anhydride |
| ~1700-1780 | Strong | C=O | Symmetric stretch of anhydride |
| ~1600-1680 | Medium | C=C | Alkene stretch |
| ~1000-1300 | Strong | C-O | C-O-C stretch of anhydride |
Note: The exact positions of the carbonyl bands can be influenced by ring strain and conjugation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 112 | Molecular Ion (M⁺) |
| 84 | Loss of CO |
| 68 | Loss of CO₂ |
| 56 | Loss of 2xCO |
Note: The fragmentation pattern is a prediction based on the expected stability of the resulting fragments.
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a small organic compound like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set a relaxation delay of 1-5 seconds to ensure quantitative integration if required.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3]
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
Employ a relaxation delay (d1) of 2-5 seconds.[3]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[3]
-
Perform baseline correction.
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and acquire the IR spectrum. Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which gives the molecular weight of the compound, and the fragmentation pattern, which provides structural information.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.
Caption: Workflow for the spectroscopic analysis of this compound.
References
2H-Pyran-2,6(3H)-dione as a versatile building block in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2H-Pyran-2,6(3H)-dione, also known as glutaconic anhydride (B1165640), is a highly versatile and reactive heterocyclic compound that has garnered significant attention in the field of organic synthesis. Its unique structural features, including a lactone functionality and a conjugated system, make it an exceptional building block for the construction of a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents and functional materials. Detailed experimental protocols for seminal reactions, along with a summary of quantitative data and visual representations of reaction pathways, are presented to facilitate its practical application in the laboratory.
Introduction
The pyran-2-one scaffold is a privileged motif found in numerous natural products and biologically active compounds. Among the various derivatives of this heterocyclic system, this compound stands out due to its pronounced electrophilicity and its ability to participate in a diverse range of chemical transformations. The presence of two carbonyl groups within the six-membered ring activates the molecule for nucleophilic attack and endows it with the characteristics of a potent dienophile in cycloaddition reactions.[1] This guide aims to serve as a detailed resource for chemists, providing the necessary information to harness the synthetic potential of this remarkable building block.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the dehydration of glutaconic acid or its derivatives. A detailed experimental protocol for a related transformation is provided below.
Experimental Protocol: Synthesis of this compound from Glutaric Acid
A classic approach to a related saturated system involves the intramolecular dehydration of glutaric acid, which can be adapted for the synthesis of the unsaturated analogue from glutaconic acid.[1]
Materials:
-
Glutaric Acid
-
Acetic Anhydride
-
Acetyl Chloride
Procedure:
-
A mixture of glutaric acid (1 mole) and acetic anhydride (1.5 moles) is placed in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of acetyl chloride (0.1 mole) is carefully added to the mixture.
-
The reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the excess acetic anhydride and acetic acid are removed by distillation under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield dihydro-2H-pyran-2,6(3H)-dione.
Note: For the synthesis of the target molecule, this compound, glutaconic acid would be used as the starting material.
Key Reactions of this compound
The reactivity of this compound is dominated by its electrophilic nature, making it susceptible to a variety of transformations.
Diels-Alder Reactions
This compound and its derivatives are excellent dienophiles in [4+2] cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.
Diagram: General Diels-Alder Reaction
Caption: Diels-Alder cycloaddition of this compound.
Experimental Protocol: Diels-Alder Reaction with N-methylmaleimide
Materials:
-
This compound
-
N-methylmaleimide
-
Toluene (dry)
Procedure:
-
In a flame-dried round-bottom flask, this compound (1 equivalent) and N-methylmaleimide (1.1 equivalents) are dissolved in dry toluene.
-
The reaction mixture is heated to reflux for 12-24 hours, and the reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the bicyclic adduct.
| Diene | Dienophile | Product | Yield (%) | Reference |
| Substituted 2H-pyran-2-one | N-phenylmaleimide | Bicyclic adduct | 73 | [2] |
Nucleophilic Addition and Ring-Opening Reactions
The electron-deficient nature of the pyran-dione ring makes it susceptible to attack by various nucleophiles, often leading to ring-opening and the formation of highly functionalized acyclic compounds or new heterocyclic systems.
Diagram: Nucleophilic Ring-Opening
Caption: Ring-opening of this compound by a nucleophile.
Experimental Protocol: Reaction with Aniline
Materials:
-
This compound
-
Aniline
Procedure:
-
This compound (1 equivalent) is dissolved in ethanol in a round-bottom flask.
-
Aniline (1.1 equivalents) is added to the solution, and the mixture is stirred at room temperature for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the corresponding ring-opened product.
| Pyran-2-one Derivative | Nucleophile | Reaction Conditions | Product | Reference |
| Dehydroacetic acid derivative | o-phenylenediamine | Microwave irradiation | Benzimidazole derivative | [3] |
Applications in Organic Synthesis
The versatility of this compound has been demonstrated in the synthesis of a variety of complex molecules, including natural products and pharmacologically active compounds.
Synthesis of Fused Heterocycles
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrano[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities.
Diagram: Synthesis of Pyrano[2,3-d]pyrimidines
Caption: Synthesis of pyrano[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of Pyrano[2,3-d]pyrimidine Diones
A general procedure for the synthesis of pyrano[2,3-d]pyrimidine diones involves a three-component reaction of an aldehyde, malononitrile (B47326), and barbituric acid (a related dione).[2][4]
Materials:
-
Aromatic Aldehyde
-
Malononitrile
-
Barbituric Acid
-
Catalyst (e.g., SBA-Pr-SO3H)
-
Solvent (or solvent-free)
Procedure:
-
A mixture of the aromatic aldehyde (1.2 mmol), malononitrile (1 mmol), barbituric acid (1 mmol), and the catalyst (e.g., 0.02 g of SBA-Pr-SO3H) is prepared.[4]
-
The reaction mixture is heated (e.g., 140 °C for 15 minutes) under solvent-free conditions or in a suitable solvent.[4]
-
The reaction is monitored by TLC.
-
After completion, the solid product is typically recrystallized from a suitable solvent like DMF/ethanol to afford the pure pyrano[2,3-d]pyrimidine dione (B5365651).[4]
| Aldehyde | Malononitrile | Barbituric Acid | Catalyst | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | 1 mmol | 1 mmol | SBA-Pr-SO3H | High | [4] |
| Various aromatic aldehydes | 1 mmol | 1 mmol | Dibutylamine | Good to Excellent | [5] |
Spectroscopic Data
The structural characterization of this compound and its derivatives relies heavily on spectroscopic techniques, particularly NMR and IR spectroscopy.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR (cm⁻¹) | Reference |
| Dihydro-2H-pyran-2,6(3H)-dione | - | - | - | [6] |
| (6R)-6-[(4S, 5S)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl]-5,6-dihydro-2H-pyran-2-one | See spectrum | 170.51, 169.88, 138.19, 137.30, 128.73, 128.57, 128.37, 126.97, 126.85, 110.00, 109.86, 96.15, 84.98, 83.91, 80.39 | - | [4][7] |
| Pyrano[2,3-d]pyrimidine derivatives | Varied signals for pyran and pyrimidine (B1678525) protons | Varied signals including carbonyl carbons | 3449 (NH2), 3203, 3148 (NH), 2070 (CN), 1751, 1694 (C=O) | [8] |
Conclusion
This compound has proven to be an exceptionally valuable and versatile building block in organic synthesis. Its unique reactivity allows for the efficient construction of diverse and complex molecular scaffolds. The Diels-Alder reactions, nucleophilic additions, and subsequent transformations into fused heterocyclic systems underscore its importance in the synthesis of compounds with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding and practical protocols to encourage the further exploration and utilization of this powerful synthetic tool.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. rsc.org [rsc.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. This compound [webbook.nist.gov]
- 7. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Antioxidant Properties of 2H-Pyran-2,6(3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant properties of 2H-Pyran-2,6(3H)-dione derivatives and related pyranone structures. The document summarizes quantitative antioxidant activity data, details common experimental protocols for antioxidant evaluation, and illustrates key experimental workflows and proposed mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antioxidant agents.
Core Concepts in Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. The pyranone scaffold, a key structural motif in many natural and synthetic compounds, has garnered significant interest for its potential antioxidant activities. The electron-rich oxygen heteroatom and the potential for extended conjugation in pyranone derivatives contribute to their ability to scavenge free radicals.
Quantitative Antioxidant Activity Data
The antioxidant capacity of this compound derivatives and related compounds is typically evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) or efficient concentration (EC50) values from these assays provide a quantitative measure of antioxidant potency. The following table summarizes the antioxidant activity of several pyran derivatives from recent studies.
| Compound/Derivative | Assay | IC50/EC50 (mM) | Reference Compound | IC50/EC50 of Reference (mM) | Source |
| 4H-pyran derivative 4g | DPPH | 0.329 | BHT | 0.245 | [1] |
| 4H-pyran derivative 4j | DPPH | 0.1941 | BHT | 0.245 | [1] |
| Dihydroxymethyl pyranone | DPPH | High activity (qualitative) | α-tocopherol | - | [2] |
| 4H-pyran derivative 4d | DPPH | - | BHT | - | [3] |
| 4H-pyran derivative 4k | DPPH | - | BHT | - | [3] |
Note: A lower IC50/EC50 value indicates higher antioxidant activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the antioxidant potential of newly synthesized compounds. The following sections describe the standard protocols for the most commonly employed antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of compounds.[4]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. This color change is measured spectrophotometrically at approximately 517 nm.[1][4]
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared and stored in the dark.[1]
-
Preparation of Sample Solutions: The test compounds and a positive control (e.g., ascorbic acid, Trolox, or BHT) are prepared in a series of concentrations in the same solvent.
-
Assay: In a 96-well microplate, 100 µL of the DPPH solution is added to each well.[1] Subsequently, 100 µL of the sample solutions at different concentrations are added. A blank well contains only the solvent.[1]
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[1]
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.[1]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[4] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another common method for assessing total antioxidant capacity and is applicable to both hydrophilic and lipophilic compounds.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically at around 734 nm.
Procedure:
-
Preparation of ABTS•+ Stock Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Preparation of ABTS•+ Working Solution: The stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Preparation of Sample Solutions: The test compounds and a positive control are prepared in a series of concentrations.
-
Assay: In a 96-well microplate, 190 µL of the ABTS•+ working solution is added to each well, followed by 10 µL of the sample solutions.[1]
-
Incubation: The plate is incubated in the dark at room temperature for about 6 minutes.[1]
-
Measurement: The absorbance is measured at 734 nm.[5]
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizations: Workflows and Mechanisms
Visual diagrams are essential for understanding complex experimental procedures and biological pathways. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical antioxidant screening workflow and the proposed mechanism of action for pyranone derivatives.
References
A Technical Guide to the Natural Sources, Isolation, and Biological Activity of 2H-Pyran-2,6(3H)-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological activities of 2H-pyran-2,6(3H)-dione analogs and related 2H-pyran-2-one derivatives. This class of compounds, found in a variety of natural sources, has garnered significant interest in the scientific community for its diverse pharmacological potential, including anticancer, antifungal, and anti-inflammatory properties.
Natural Sources of this compound Analogs
This compound analogs and their parent compounds, 2H-pyran-2-ones, are predominantly secondary metabolites produced by fungi, particularly endophytic and marine-derived species.
Fungal Sources:
Fungi are a prolific source of bioactive 2H-pyran-2-one derivatives. Species from the genera Trichoderma, Pestalotiopsis, and Aspergillus are notable producers.
-
Trichoderma species: Various species, including Trichoderma harzianum, Trichoderma viride, and Trichoderma atroviride, are known to produce 6-pentyl-α-pyrone (6-PP), a well-studied 2H-pyran-2-one with significant antifungal and anti-inflammatory activities.[1][2] Another bioactive compound, methyl-3-(2-pyran-6-yl)propanoate, has been isolated from the marine fungus Trichoderma atroviride.[3]
-
Pestalotiopsis species: The endophytic fungus Pestalotiopsis fici is a source of ficipyrones A and B, which are α-pyrone derivatives.[4] This fungus is also known to produce a variety of other unique metabolites.
-
Aspergillus species: A marine-derived fungus, Aspergillus flavus, has been found to produce 5-hydroxy-2-pyrone derivatives.
Other Natural Sources:
While fungi are the primary source, some plant species have also been reported to contain pyranone derivatives. However, the focus of current research remains heavily on microbial sources due to their metabolic diversity.
Isolation of this compound Analogs: Experimental Protocols
The isolation of this compound analogs from their natural sources typically involves a multi-step process of extraction and chromatographic purification. Below is a generalized experimental protocol that can be adapted for the isolation of these compounds from fungal cultures.
General Experimental Workflow
The overall process for isolating this compound analogs from fungal cultures can be visualized as a sequential workflow. This involves cultivation of the fungus, extraction of the bioactive metabolites, and subsequent purification to obtain the pure compounds.
Caption: A generalized workflow for the isolation of this compound analogs from fungal cultures.
Detailed Methodologies
2.2.1. Fungal Cultivation and Fermentation:
-
Inoculation: A pure culture of the desired fungal strain (e.g., Trichoderma harzianum or Pestalotiopsis fici) is inoculated into a suitable liquid medium, such as Potato Dextrose Broth (PDB), or a solid medium like rice.
-
Incubation: The culture is incubated under optimal conditions of temperature (typically 25-28°C) and agitation (for liquid cultures) for a period ranging from several days to a few weeks to allow for the production of secondary metabolites.
2.2.2. Extraction of Crude Metabolites:
-
Separation: For liquid cultures, the mycelia are separated from the culture broth by filtration.
-
Solvent Extraction: The culture filtrate and the mycelia are separately extracted with an organic solvent, most commonly ethyl acetate. This process is typically repeated multiple times to ensure maximum recovery of the compounds.
-
Concentration: The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
2.2.3. Chromatographic Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compounds.
-
High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest are further purified by preparative HPLC, often using a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of methanol (B129727) and water), to yield the pure this compound analog.
2.2.4. Structure Elucidation:
The structure of the isolated pure compound is then determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and sometimes X-ray crystallography.
Biological Activities and Signaling Pathways
This compound analogs and related pyranones exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.
Quantitative Bioactivity Data
The following table summarizes the reported biological activities of some naturally occurring 2H-pyran-2-one analogs.
| Compound Name | Natural Source | Biological Activity | Quantitative Data (IC₅₀) | Reference(s) |
| 6-Pentyl-α-pyrone (6-PP) | Trichoderma spp. | Antifungal, Anti-inflammatory | - | [1],[2] |
| Ficipyrone A | Pestalotiopsis fici | Antifungal (against Gibberella zeae) | 15.9 µM | [4] |
| Methyl-3-(2-pyran-6-yl)propanoate | Trichoderma atroviride | Cytotoxic (against B16 murine melanoma cells) | 4.4 ± 0.5 μM | [3] |
| Viridepyronone | Trichoderma viride | Antifungal (against Sclerotium rolfsii) | MIC > 90% inhibition at 196 µg/mL |
Signaling Pathways
Several studies have begun to elucidate the molecular mechanisms underlying the biological activities of these compounds. 6-pentyl-α-pyrone (6-PP), in particular, has been shown to modulate key signaling pathways involved in inflammation and apoptosis.
3.2.1. Induction of Apoptosis:
Some this compound analogs have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro- and anti-apoptotic proteins.
Caption: A simplified diagram of the intrinsic apoptosis pathway induced by some this compound analogs.
3.2.2. Modulation of Inflammatory Pathways:
6-Pentyl-α-pyrone has been reported to suppress inflammatory responses by inhibiting key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
References
A Comprehensive Technical Guide to the Thermochemical Properties of Dihydro-2H-pyran-2,6(3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermochemical data for dihydro-2H-pyran-2,6(3H)-dione, a compound also widely known as glutaric anhydride. The information compiled herein is essential for understanding the energetic properties and stability of this molecule, which is a crucial consideration in drug development, chemical synthesis, and materials science. This document presents quantitative thermochemical data in a structured format, details the experimental methodologies used for their determination, and provides visualizations of relevant chemical pathways and experimental workflows.
Thermochemical Data Summary
The following tables summarize the key experimental thermochemical values for dihydro-2H-pyran-2,6(3H)-dione at the standard temperature of 298.15 K (25 °C) and a pressure of 0.1 MPa.
| Thermochemical Property | Symbol | Value | Phase | Reference(s) |
| Standard Molar Enthalpy of Formation | ΔfH° | -532.4 ± 1.8 kJ·mol⁻¹ | Gas | [1] |
| Standard Molar Enthalpy of Sublimation | ΔsubH° | 86.1 ± 1.6 kJ·mol⁻¹ | Solid | |
| Standard Molar Enthalpy of Fusion | ΔfusH° | 13.55 kJ·mol⁻¹ | Solid | [2] |
| Standard Molar Heat Capacity | C_p | 119.9 J·mol⁻¹·K⁻¹ (at 300 K) | Solid | [2] |
Note: The standard molar enthalpy of formation in the solid phase can be derived from the gas phase enthalpy of formation and the enthalpy of sublimation.
Experimental Protocols
The determination of the thermochemical data presented above relies on a combination of precise calorimetric and analytical techniques. The following sections detail the principles and generalized procedures for the key experimental methods employed.
Combustion Calorimetry
Combustion calorimetry is a fundamental technique for determining the enthalpy of formation of organic compounds. The standard molar enthalpy of combustion (ΔcH°) is measured, and from this, the standard molar enthalpy of formation (ΔfH°) is calculated using Hess's law.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity crystalline dihydro-2H-pyran-2,6(3H)-dione is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen. A small, known amount of water is typically added to the bomb to ensure that the final products are in their standard states.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The combustion reaction is rapid and exothermic, causing a rise in the temperature of the bomb and the surrounding water. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The corrected temperature rise is used, along with the previously determined energy equivalent of the calorimeter (calibrated using a standard substance like benzoic acid), to calculate the heat of combustion. Corrections are applied for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is particularly useful for determining heat capacity and the enthalpy of phase transitions, such as melting (fusion).
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) of dihydro-2H-pyran-2,6(3H)-dione is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Thermal Program: The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram shows peaks corresponding to thermal transitions. The area under the melting peak is integrated to determine the enthalpy of fusion (ΔfusH°). The heat capacity (C_p) can also be determined from the DSC curve by measuring the heat flow required to change the sample's temperature by a given amount.
Knudsen Effusion Method for Enthalpy of Sublimation
The Knudsen effusion method is a technique for determining the vapor pressure of a solid as a function of temperature. From these data, the enthalpy of sublimation (ΔsubH°) can be calculated using the Clausius-Clapeyron equation.
Methodology:
-
Sample Preparation: A sample of dihydro-2H-pyran-2,6(3H)-dione is placed in a Knudsen cell, which is a small container with a very small orifice.
-
Experimental Setup: The cell is placed in a high-vacuum chamber and heated to a series of controlled temperatures.
-
Data Acquisition: As the sample sublimes, the vapor effuses through the orifice. The rate of mass loss of the sample is measured as a function of temperature, typically using a microbalance.
-
Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass loss. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.
Visualizations: Chemical Pathways and Experimental Workflows
To further elucidate the context of dihydro-2H-pyran-2,6(3H)-dione's thermochemistry, the following diagrams, generated using the DOT language, illustrate its synthesis and the workflow for experimental data determination.
Caption: Synthesis of Dihydro-2H-pyran-2,6(3H)-dione from Glutaric Acid.
Caption: Experimental Workflow for Thermochemical Data Determination.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of 2H-Pyran-2,6(3H)-dione, also known as glutaric anhydride (B1165640), and structurally related cyclic anhydrides, including succinic anhydride, maleic anhydride, and phthalic anhydride. This document summarizes key toxicological data, details relevant experimental methodologies, and visualizes the underlying mechanisms of toxicity to support informed risk assessment and guide future research in drug development and chemical safety.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicity data for this compound and related cyclic anhydrides. These values provide a comparative basis for assessing the acute toxicity of these compounds.
Table 1: Acute Oral Toxicity Data
| Compound | CAS Number | Test Species | LD50 (mg/kg) | Reference |
| This compound (Glutaric Anhydride) | 108-55-4 | Rat (male) | 1410 | [1][2] |
| Rat (female) | 540 | [1][3] | ||
| Succinic Anhydride | 108-30-5 | Rat | 1510 | [4][5] |
| Maleic Anhydride | 108-31-6 | Rat | 481 | [6] |
| Phthalic Anhydride | 85-44-9 | Rat | Moderate acute toxicity (value not specified) | [7] |
Table 2: Acute Dermal Toxicity Data
| Compound | CAS Number | Test Species | LD50 (mg/kg) | Reference |
| This compound (Glutaric Anhydride) | 108-55-4 | Rabbit (male) | 6250 | [1][2] |
| Rabbit (female) | 5660 | [1][2] | ||
| Maleic Anhydride | 108-31-6 | Rabbit | 2620 | [6] |
Toxicological Endpoints and Observations
Beyond acute lethality, these cyclic anhydrides elicit a range of toxicological effects, primarily irritation and sensitization.
-
This compound (Glutaric Anhydride): This compound is a moderate acute oral toxicant, with death attributed in part to gastrointestinal irritancy.[1][2] It causes skin irritation, including erythema, edema, necrosis, and ulceration upon prolonged contact.[1][2] Eye contact can lead to persistent conjunctivitis, mild iritis, and corneal injury.[1] A maximization study in guinea pigs indicated no potential for skin sensitization.[1] The primary acute hazards are associated with ingestion, eye contact, and sustained skin contact.[1][2]
-
Succinic Anhydride: It is considered harmful if swallowed and can cause severe skin and serious eye irritation.[4][5] There is evidence that it may cause sensitization by skin contact and irritation to the respiratory system.[4]
-
Maleic Anhydride: This compound is very hazardous if ingested and is a skin and eye irritant.[6] Inhalation can irritate the respiratory tract, and severe over-exposure may lead to lung damage.[6] Chronic exposure can cause bronchitis and asthma-like attacks.[8]
-
Phthalic Anhydride: Acute exposure causes irritation to the eyes, respiratory tract, and skin.[7][9] The irritant is thought to be phthalic acid, which is formed upon contact with water.[7] Chronic effects in workers include conjunctivitis, rhinitis, bronchitis, and irritation of the skin and mucous membranes.[7] It is also a skin and respiratory sensitizer.[10]
Experimental Protocols
The toxicological data presented in this guide are primarily derived from standardized studies following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The methodologies for the key toxicity tests are detailed below.
Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)
This method is used to assess the acute toxic effects of a substance administered orally.
-
Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of each step determines the dose for the next step. The goal is to identify a dose range that causes mortality or evident toxicity.
-
Test Animals: Typically, rats are used. For this guideline, testing is often initiated using a single sex (usually females).[11]
-
Procedure:
-
Data Interpretation: The results are used to classify the substance into a toxicity category based on the observed mortality at different dose levels.
Acute Dermal Toxicity (OECD Test Guideline 402)
This guideline details the procedure for assessing the toxicity of a substance applied to the skin.
-
Principle: The test substance is applied to the skin of several groups of experimental animals at various dose levels.
-
Test Animals: Rodents such as rats, rabbits, or guinea pigs are commonly used.[6]
-
Procedure:
-
The fur is removed from the dorsal area of the trunk of the test animals.
-
The test substance is applied uniformly over an area of approximately 10% of the total body surface area.[13]
-
The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[13]
-
Animals are observed for signs of toxicity and mortality for at least 14 days.[13]
-
A gross necropsy is performed on all animals.
-
-
Data Interpretation: The dermal LD50 is determined, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when applied to the skin.
Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)
This test evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.
-
Principle: A single dose of the test substance is applied to a small area of the skin of an animal.
-
Test Animals: The albino rabbit is the preferred species.[8]
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
0.5 ml of a liquid or 0.5 g of a solid or paste is applied to the test site and covered with a gauze patch for a 4-hour exposure period.[8]
-
After exposure, the patch and any residual test substance are removed.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[14]
-
-
Data Interpretation: The severity of the skin reactions is scored and recorded. The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed lesions.
Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or damage.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal.
-
Test Animals: Healthy, young adult albino rabbits are typically used.[7]
-
Procedure:
-
Data Interpretation: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's irritation potential.
Skin Sensitization (OECD Test Guideline 406: Guinea Pig Maximization Test)
This test is designed to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).
-
Principle: The test involves an induction phase to sensitize the animals, followed by a challenge phase to elicit an allergic reaction.
-
Test Animals: Guinea pigs are used for this test.[15]
-
Procedure:
-
Induction Phase: The animals are exposed to the test substance by both intradermal injection (with Freund's Complete Adjuvant to enhance the immune response) and topical application.[16]
-
Challenge Phase: After a rest period of 10-14 days, a non-irritating concentration of the test substance is applied topically to a naive skin site.[15]
-
The challenge sites are observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours.
-
-
Data Interpretation: The incidence and severity of the skin reactions in the test group are compared to a control group to determine if the substance is a skin sensitizer.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of this compound and related cyclic anhydrides is driven by their chemical reactivity, leading to interactions with cellular macromolecules and the subsequent activation of various signaling pathways.
Formation of Protein Adducts
A primary mechanism of toxicity for cyclic anhydrides is their ability to react with nucleophilic groups in proteins, particularly the amino groups of lysine (B10760008) residues. This reaction leads to the formation of protein adducts, which can alter protein structure and function, potentially leading to an immune response and sensitization. Maleic anhydride, for instance, is known to react rapidly and specifically with amino groups of proteins.
References
- 1. IL-6, VEGF, KC and RANTES are a major cause of a high irritant dermatitis to phthalic anhydride in C57BL/6 inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of Capparis ecuadorica extract in phthalic-anhydride-induced atopic dermatitis of IL-4/Luc/CNS-1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Induction of Oxidative Stress by Chronic and Acute Glutaric Acid Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phthalic anhydride: Illustrating a conundrum in chemical allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. Effect of succinylation on images of negatively stained arrays of mitochondrial outer membrane channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BioKB - Relationship - phthalic anhydride - activates - biosynthetic process [biokb.lcsb.uni.lu]
- 16. advinus.com [advinus.com]
Methodological & Application
Application Note: Cell-Based Assays to Evaluate the Cytotoxicity of 2H-Pyran-2,6(3H)-dione Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2H-Pyran-2,6(3H)-dione scaffold is a structural motif found in various bioactive compounds, making its derivatives subjects of interest in medicinal chemistry and drug discovery.[1][2] Evaluating the cytotoxic potential of these compounds is a critical first step in assessing their therapeutic promise and potential toxicity.[1] This document provides an overview and detailed protocols for a panel of standard cell-based assays recommended for quantifying the cytotoxic effects of this compound derivatives on mammalian cells.
The assays described herein measure distinct cellular health indicators: metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death). Employing a multi-assay approach provides a comprehensive understanding of the compound's mechanism of action.
Recommended Assays: A Workflow Overview
A typical workflow for assessing cytotoxicity involves a primary screen to determine overall effects on cell viability, followed by secondary assays to elucidate the mechanism of cell death.
Caption: General workflow for evaluating compound cytotoxicity.
Data Presentation
Quantitative data should be summarized to facilitate comparison between different compounds and cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
Table 1: Example - Cytotoxicity of this compound Derivatives (IC50 Values)
| Compound ID | Target Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Derivative 4d | HCT-116 (Colon Carcinoma) | Not Specified | Not Specified | 75.10 | [3] |
| Derivative 4g | SW-480 (Colon Adenocarcinoma) | Not Specified | Not Specified | 34.6 | [1] |
| Derivative 4j | MCF-7 (Breast Carcinoma) | Not Specified | Not Specified | 26.6 | [1] |
| Derivative 5 | MCF-7 (Breast Carcinoma) | Not Specified | Not Specified | 1.4 ± 0.6 | [1] |
| Compound 3d | Breast Cancer Cell Line | Not Specified | Not Specified | 0.018 | [4] |
Note: The IC50 values are reported as mean ± standard deviation where available.[1]
Table 2: Example - Membrane Integrity Assessment (LDH Release Assay)
| Compound Conc. (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 2.5 ± 0.8 |
| 1 | 5.1 ± 1.2 |
| 10 | 25.6 ± 3.5 |
| 50 | 68.9 ± 5.1 |
| 100 | 95.2 ± 2.7 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[5][6] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[6][7]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).
-
96-well flat-bottom sterile microplates.
-
Selected mammalian cell line.
-
Complete culture medium.
-
This compound compounds dissolved in DMSO.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[1] Remove the old medium and add 100 µL of medium containing the compounds. Include vehicle-only controls (cells treated with medium and DMSO) and no-cell controls (medium only for background subtraction).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[6][7]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7][8] A reference wavelength of >650 nm can be used to reduce background.[8]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[9][10]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop solution).
-
96-well flat-bottom sterile microplates.
-
Lysis Buffer (e.g., 10X Triton X-100 solution provided in kits) for maximum LDH release control.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells for:
-
Incubation: Incubate the plate for the desired exposure period.
-
Lysis of Control Wells: Approximately 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the maximum release control wells.[12]
-
Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet the cells.[13] Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[12][14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the supernatant plate.[12]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12][14]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[12]
-
Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be subtracted to account for instrument background.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] * 100.
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This assay quantifies the activity of caspases-3 and -7, key effector enzymes in the apoptotic pathway.[15][16] The assay uses a pro-fluorescent or pro-luminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release a measurable signal.[16][17]
Materials:
-
Commercially available Caspase-3/7 Assay Kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay, Caspase-Glo® 3/7 Assay).[15][16]
-
Opaque-walled 96-well plates suitable for fluorescence or luminescence.
-
Apoptosis-inducing agent (e.g., Staurosporine) for a positive control.
Procedure (Homogeneous "Add-Mix-Measure" Format):
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with compounds as described in the MTT protocol (steps 1 and 2). Include positive control wells (cells treated with a known apoptosis inducer) and negative control wells (untreated cells).[17]
-
Incubation: Incubate for a period sufficient to induce apoptosis (typically shorter than viability assays, e.g., 6-24 hours).
-
Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. This typically involves mixing a buffer and a pro-fluorescent substrate.[15]
-
Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of the prepared Caspase-3/7 reagent directly to each well.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light. The reagent causes cell lysis and substrate cleavage simultaneously.[16]
-
Signal Reading: Measure the fluorescence (e.g., Ex/Em = 490/520 nm) or luminescence using a microplate reader.[17]
-
Data Analysis: After subtracting background values, express the data as fold-change in caspase activity relative to the vehicle-treated control.
Potential Signaling Pathways in Cytotoxicity
Drug-induced cytotoxicity often involves the activation of specific cell death signaling pathways. The BCL-2 family of proteins and caspases are central regulators of the mitochondrial (intrinsic) pathway of apoptosis, a common mechanism for chemotherapeutic agents.[18][19]
Caption: Intrinsic and extrinsic pathways converging on apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. revues.imist.ma [revues.imist.ma]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. cellbiologics.com [cellbiologics.com]
- 13. benchchem.com [benchchem.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 17. moleculardevices.com [moleculardevices.com]
- 18. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 19. Drug-induced death signaling strategy rapidly predicts cancer response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorescent Probes Utilizing Pyranone and Anhydride Scaffolds
A Note on the Use of 2H-Pyran-2,6(3H)-dione:
A comprehensive search of the scientific literature and chemical databases did not yield any specific examples or established protocols for the use of this compound as a direct precursor in the synthesis of fluorescent probes.
Therefore, these application notes will focus on the synthesis of fluorescent probes from structurally related and synthetically relevant starting materials: 2H-pyran-2-one derivatives and cyclic anhydrides . These examples will provide researchers, scientists, and drug development professionals with detailed methodologies and insights into the synthesis of valuable fluorescent tools.
Part 1: Synthesis of Fluorescent 2H-Pyran-2-one Derivatives
Introduction:
2H-pyran-2-one (or α-pyrone) derivatives are a significant class of heterocyclic compounds that form the core of many fluorescent molecules.[1] Their synthesis is versatile, allowing for the introduction of various substituents to tune the photophysical properties, such as emission wavelength and quantum yield. These dyes have found applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors.[2] This section details the synthesis of a donor-acceptor substituted 2H-pyran-2-one, a common strategy to achieve strong fluorescence.[3]
Principle of Synthesis:
The synthesis of fluorescent 2H-pyran-2-one derivatives can be achieved through a convenient one-pot reaction involving the condensation of an active methylene (B1212753) compound, a ketene (B1206846) dithioacetal, and an aryl ketone in the presence of a base. This approach allows for the construction of a highly conjugated system, which is essential for fluorescence.
Experimental Protocol: Synthesis of 6-(4-Dimethylaminophenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile
This protocol is adapted from a method for synthesizing fluorescent 2-pyrone derivatives.[3]
Materials:
-
4-Dimethylaminoacetophenone
-
Methyl 2-cyano-3,3-bis(methylsulfanyl)acrylate (Ketene dithioacetal)
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-dimethylaminoacetophenone (1.0 mmol) and methyl 2-cyano-3,3-bis(methylsulfanyl)acrylate (1.0 mmol) in DMSO (10 mL), add powdered sodium hydroxide (1.2 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and neutralize with dilute HCl.
-
The precipitated solid is collected by vacuum filtration, washed with water, and dried.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure 6-(4-dimethylaminophenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data:
The photophysical properties of the synthesized 2H-pyran-2-one derivative are crucial for its application as a fluorescent probe.
| Property | Value |
| Excitation Maximum (λex) | ~450-500 nm (in CH₂Cl₂) |
| Emission Maximum (λem) | ~607 nm (in CH₂Cl₂)[3] |
| Fluorescence Color | Orange-Red[3] |
| Molar Absorptivity (ε) | To be determined experimentally |
| Fluorescence Quantum Yield (ΦF) | To be determined experimentally |
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for a fluorescent 2H-pyran-2-one derivative.
Part 2: Synthesis of Fluorescent Probes from Cyclic Anhydrides
Introduction:
Cyclic anhydrides are valuable precursors for the synthesis of several classes of fluorophores, most notably fluorescein (B123965) and rhodamine dyes. The reaction of an anhydride (B1165640) with a phenol (B47542) derivative in a Friedel-Crafts acylation followed by condensation is a classic and effective method for creating the xanthene core structure responsible for the fluorescence of these dyes.[4] This section describes the synthesis of a dichlorinated fluorescein derivative using 3,6-Dichlorotrimellitic Anhydride. The resulting chlorinated dyes often exhibit enhanced photostability and higher quantum yields.[4]
Principle of Synthesis:
The synthesis involves a Friedel-Crafts acylation/condensation reaction between 3,6-Dichlorotrimellitic Anhydride and a resorcinol (B1680541) derivative. A Lewis acid catalyst, such as zinc chloride or methanesulfonic acid, is used at elevated temperatures to drive the reaction to completion.
Experimental Protocol: Synthesis of a Dichlorinated Fluorescein Derivative
This protocol is a general method adapted from the synthesis of fluorescein and its derivatives from anhydrides.[4]
Materials:
-
3,6-Dichlorotrimellitic Anhydride
-
Resorcinol (or a substituted resorcinol)
-
Zinc chloride (ZnCl₂) or Methanesulfonic acid
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Ethanol
Procedure:
-
In a round-bottom flask, thoroughly mix 3,6-Dichlorotrimellitic Anhydride (1.0 mmol) and resorcinol (2.1 mmol).
-
Add a catalytic amount of zinc chloride (or a few drops of methanesulfonic acid).
-
Heat the mixture in an oil bath to 180-200 °C for 2-4 hours. The mixture will become a viscous melt and solidify upon cooling.
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the crude solid in a dilute sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the dichlorinated fluorescein derivative.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography.
-
Confirm the structure of the final product using standard analytical techniques.
Quantitative Data:
The introduction of chlorine atoms onto the fluorescein scaffold can significantly alter its photophysical properties.
| Property | Expected Range |
| Excitation Maximum (λex) | ~500-530 nm |
| Emission Maximum (λem) | ~520-550 nm |
| Molar Absorptivity (ε) | > 70,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | High (often > 0.8) |
| Photostability | Enhanced compared to non-chlorinated fluorescein |
Diagram of Synthetic Workflow:
Caption: General workflow for synthesizing dichlorinated fluorescein.
Signaling Pathway Application Example: Enzyme-Activatable Probe
The synthesized dichlorinated fluorescein derivative can be further modified to create a "turn-on" fluorescent probe for enzyme activity. For instance, esterification of the phenolic hydroxyl groups renders the molecule non-fluorescent. In the presence of an esterase enzyme, the ester groups are cleaved, restoring the fluorescent fluorescein structure.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2H-Pyran-2,6(3H)-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2H-Pyran-2,6(3H)-dione, also known as glutaconic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent and direct method for synthesizing this compound is the intramolecular dehydration of glutaconic acid. This transformation can be achieved through several methods, including thermal dehydration, catalytic dehydration using mineral acids (e.g., sulfuric acid) or sulfonic acids, or by using a chemical dehydrating agent such as acetic anhydride. Both the cis and trans isomers of glutaconic acid can be used as starting material, as the trans form typically isomerizes to the cis form under the reaction conditions before cyclizing to the anhydride.[1]
Q2: How can I confirm the successful synthesis of this compound?
A2: Successful synthesis can be confirmed through a combination of physical and spectroscopic methods. The product is a colorless solid with a reported melting point of 77–82 °C.[1] Spectroscopic confirmation is crucial:
-
Infrared (IR) Spectroscopy: The key feature to look for is the appearance of two distinct carbonyl (C=O) stretching bands, which are characteristic of an anhydride. These typically appear in the range of 1750-1850 cm⁻¹. The presence of a broad absorption band around 3000-3500 cm⁻¹ would indicate the presence of unreacted carboxylic acid (O-H stretch).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, you should see signals corresponding to the vinyl and methylene (B1212753) protons of the pyran ring. In the ¹³C NMR spectrum, the appearance of two signals in the downfield region (typically around 160-185 ppm) corresponding to the carbonyl carbons is a strong indicator of product formation.
Q3: What are the critical parameters to control for maximizing the yield?
A3: Maximizing the yield of this compound hinges on effectively removing water from the reaction mixture to drive the equilibrium towards the anhydride product. Key parameters include:
-
Purity of Starting Material: Ensure the glutaconic acid is as pure and dry as possible. Water present in the starting material will inhibit the reaction.
-
Reaction Temperature: The optimal temperature depends on the method used. High temperatures are required for thermal dehydration, while catalytic methods can be performed at lower temperatures.
-
Efficient Water Removal: If performing a thermal or catalytic dehydration, ensuring that the water produced is continuously removed from the reaction vessel (e.g., through distillation) is critical.
-
Choice of Dehydrating Agent: When using a chemical dehydrating agent like acetic anhydride, using a sufficient excess ensures the complete conversion of the diacid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction due to insufficient heating or reaction time.2. Presence of water in the starting material or solvent.3. Inefficient removal of water byproduct, leading to a reverse reaction.4. Deactivated catalyst. | 1. Increase reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC or IR spectroscopy.2. Thoroughly dry the glutaconic acid starting material and use anhydrous solvents.3. If applicable, use a Dean-Stark apparatus or ensure the reaction setup allows for efficient distillation of water.4. Use a fresh batch of catalyst. |
| Product is a sticky oil or fails to crystallize | 1. Presence of unreacted glutaconic acid.2. Contamination with residual solvent or acetic acid (if used). | 1. Check the IR spectrum for a broad O-H stretch. If present, attempt to drive the reaction to completion with further heating or addition of a dehydrating agent.2. Ensure complete removal of volatile impurities under reduced pressure. The product can be purified by recrystallization from a suitable solvent system like ethyl acetate (B1210297) and hexane (B92381).[3] |
| IR spectrum shows a broad peak around 3300 cm⁻¹ and only one carbonyl peak | The product is predominantly unreacted glutaconic acid. | The dehydration reaction has not proceeded to a significant extent. Re-evaluate the reaction conditions (temperature, catalyst, dehydrating agent) as outlined in the "Low or No Yield" section. |
| Product has a strong odor of vinegar | Residual acetic acid from the workup or acetic anhydride used as a reagent. | Remove residual acetic acid by co-evaporation with a high-boiling point solvent like toluene (B28343) under reduced pressure, or by thorough drying under high vacuum. |
Data Presentation
Table 1: Comparison of Dehydration Methods for Substituted Glutaric Anhydrides
| Method | Dehydrating Agent/Catalyst | Temperature Range (°C) | Key Advantages | Key Disadvantages |
| Thermal Dehydration | None | 250 - 280 | Environmentally friendly (no additional reagents). | High energy consumption; potential for thermal decomposition. |
| Catalytic Dehydration | Sulfonic acids (e.g., H₂SO₄, p-TsOH) | 150 - 200 | Lower energy consumption compared to thermal methods. | Requires catalyst removal during workup; potential for acid-catalyzed side reactions. |
| Chemical Dehydration | Acetic Anhydride | Reflux (typically ~140) | High efficiency and yield; relatively mild conditions. | Requires removal of excess acetic anhydride and acetic acid byproduct.[3] |
Experimental Protocols
Protocol: Synthesis of this compound via Dehydration with Acetic Anhydride
This protocol is adapted from a general procedure for the synthesis of cyclic anhydrides from dicarboxylic acids.[3]
Materials:
-
Glutaconic acid
-
Acetic anhydride
-
Ethyl acetate (for recrystallization)
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place the glutaconic acid.
-
Addition of Reagent: Add an excess of acetic anhydride (approximately 2-3 molar equivalents relative to the glutaconic acid).
-
Reaction: Heat the mixture under gentle reflux for 1-2 hours. The glutaconic acid should dissolve as the reaction progresses.
-
Removal of Volatiles: After the reaction is complete (can be monitored by the disappearance of the starting material on a TLC plate), allow the mixture to cool slightly. Arrange the apparatus for distillation and remove the excess acetic anhydride and the acetic acid byproduct by distillation at atmospheric pressure.
-
Purification: The crude residue can be purified by distillation under reduced pressure or by recrystallization. For recrystallization, dissolve the crude product in a minimal amount of hot ethyl acetate, and then add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum.
Visualizations
References
Technical Support Center: Purification of 2H-Pyran-2,6(3H)-dione and its Derivatives
Welcome to the technical support center for the purification of 2H-Pyran-2,6(3H)-dione and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its derivatives.
Crystallization Issues
Question: My compound is not crystallizing from the solution. What should I do?
Answer: Failure to crystallize is a common issue that can be addressed by several methods. The primary reason for this is often either the use of a suboptimal solvent system or the presence of impurities that inhibit crystal formation.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure compound, add a seed crystal to the solution to initiate crystallization.
-
Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Lower Temperature: If cooling at room temperature is unsuccessful, try cooling the flask in an ice bath or a refrigerator.
-
-
Re-evaluate the Solvent System:
-
The chosen solvent may be too good at dissolving the compound at all temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Gently heat to redissolve and then cool slowly. Common solvent pairs include ethyl acetate (B1210297)/hexane (B92381) and methanol/water.
-
Logical Workflow for Crystallization Failure:
Caption: Troubleshooting workflow for crystallization failure.
Question: My compound "oils out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound.
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.
-
Lower the Cooling Temperature: Cool the solution to a lower temperature. The oil may solidify upon further cooling.
-
Change the Solvent System: Choose a solvent with a lower boiling point.
-
Charcoal Treatment: The presence of impurities can sometimes cause oiling out. Add a small amount of activated charcoal to the hot solution, filter it while hot, and then allow the filtrate to cool. This can remove impurities that interfere with crystal lattice formation.
Column Chromatography Issues
Question: My compound is not separating from impurities on the silica (B1680970) gel column. What can I do?
Answer: Poor separation in column chromatography is often due to an inappropriate solvent system (mobile phase) or issues with the stationary phase.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
The polarity of the eluent may be too high, causing your compound and impurities to elute together. Try a less polar solvent system.
-
Conversely, if nothing is eluting, the solvent system may be too nonpolar. Gradually increase the polarity.
-
A common starting point for many pyran-2,6-dione derivatives is a mixture of hexane and ethyl acetate. The ratio can be optimized using thin-layer chromatography (TLC) to achieve a good separation of spots. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
If a hexane/ethyl acetate system is not effective, consider other solvent systems like dichloromethane/methanol for more polar compounds.
-
-
Check for Column Overloading: The amount of crude material loaded onto the column should generally be no more than 1-5% of the mass of the silica gel. Overloading leads to broad bands and poor separation.
-
Compound Stability: this compound and its derivatives can be sensitive to the acidic nature of silica gel, which may cause degradation on the column.
-
To mitigate this, you can use deactivated silica gel by adding 1-3% triethylamine (B128534) to the eluent to neutralize the acidic sites.
-
Experimental Workflow for Column Chromatography:
Caption: General workflow for column chromatography purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound and its derivatives?
A1: Common impurities can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts: Compounds formed from side reactions.
-
Ring-opened products: The lactone ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding dicarboxylic acid.
-
Solvents: Residual solvents from the reaction or workup.
Q2: How can I determine the purity of my final product?
A2: Several analytical techniques can be used to assess the purity of your compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the target compound from non-volatile impurities and isomers. A UV detector is commonly used for these compounds.
-
Mass Spectrometry (MS): Can be coupled with chromatography (LC-MS or GC-MS) to identify the molecular weights of the main component and any impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity for solid compounds.
Q3: Are this compound derivatives stable?
A3: The stability of these compounds can vary depending on their substituents and the conditions. The lactone ring can be sensitive to hydrolysis, particularly in the presence of strong acids or bases. Some derivatives may also be sensitive to heat and light. It is generally recommended to store purified compounds in a cool, dark, and dry place.
Experimental Protocols & Data
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
General Protocol for Recrystallization:
-
Add the minimum amount of a suitable hot solvent to the crude solid in an Erlenmeyer flask to completely dissolve it.
-
If the solution is colored and the pure compound is known to be colorless, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
Table of Recrystallization Solvents for this compound and Derivatives:
| Compound | Recrystallization Solvent(s) | Observed Yield | Reference |
| 3,3'-((ethane-1,2-diylbis(azanediyl))bis(phenylmethanylylidene))bis(6-phenyl-2H-pyran-2,4(3H)-dione) | Methanol | 88% | [1] |
| α-Phenylglutaric anhydride | Ethyl acetate / Hexane | - | [2] |
Note: The suitability of a solvent can vary depending on the specific derivative. It is always recommended to perform small-scale solvent screening tests.
Column Chromatography
Column chromatography is a versatile method for purifying both solid and liquid compounds.
General Protocol for Column Chromatography:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Allow the solvent to drain to the level of the silica gel.
-
Dissolve the crude compound in a minimum amount of a suitable solvent and load it onto the top of the column.
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Table of Column Chromatography Conditions for Pyran Derivatives:
| Compound | Stationary Phase | Eluent System | Yield | Reference |
| cis-2,6-disubstituted dihydropyrans | Silica gel | Hexane-ethyl acetate mixtures | Moderate to good | [3] |
| 2-butyl-6,6,11,11-tetramethyl-6,7,11,12-tetrahydrochromeno[2,3,4-gh]phenanthridine-4,13(5H,10H)-dione | Silica gel | Petroleum ether/ethyl acetate = 10/1 | 90% | [4] |
| 6,6,11,11-tetramethyl-2-phenyl-6,7,11,12-tetrahydrochromeno[2,3,4-gh]phenanthridine-4,13(5H,10H)-dione | Silica gel | Petroleum ether/ethyl acetate = 10/1 | 70% | [4] |
Distillation
For liquid derivatives, distillation under reduced pressure can be an effective purification method.
Protocol for Distillation of 5,6-dihydro-2H-pyran-2-one:
-
The crude product, a mobile yellow oil, is obtained after an aqueous workup and removal of the extraction solvent (dichloromethane) with a rotary evaporator.
-
The oil is then distilled under reduced pressure.
-
A forerun is collected and discarded.
-
The main fraction, 5,6-dihydro-2H-pyran-2-one, is collected at a boiling point of 114–117 °C at 18–19 mmHg, yielding a colorless oil.[5]
This technical support center provides a foundational guide to the purification of this compound and its derivatives. For more specific applications, it is recommended to consult the primary literature for detailed experimental conditions tailored to the particular compound of interest.
References
Stability issues of 2H-Pyran-2,6(3H)-dione under different conditions
Welcome to the technical support center for 2H-Pyran-2,6(3H)-dione, also known as glutaconic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to help you address common challenges encountered during your work.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter related to the stability of this compound.
Issue 1: Rapid Degradation of this compound in Aqueous Solutions.
-
Question: My this compound solution is losing potency or showing unexpected peaks in HPLC analysis shortly after preparation in an aqueous buffer. What is happening and how can I prevent it?
-
Answer: this compound, being a cyclic anhydride, is susceptible to hydrolysis, which is the primary degradation pathway in the presence of water.[1][2] The pyran ring is cleaved by water, leading to the formation of glutaconic acid. The rate of this hydrolysis is highly dependent on pH and temperature.
-
Troubleshooting Steps:
-
pH Control: The rate of hydrolysis of anhydrides is generally pH-dependent. Both acidic and basic conditions can catalyze the reaction. It is crucial to work at an optimal pH if aqueous solutions are necessary. For similar cyclic anhydrides, hydrolysis is often minimized at a slightly acidic pH (around 4-5). It is recommended to perform a pH-rate profile study to determine the pH of maximum stability for your specific application.
-
Temperature Control: Hydrolysis is accelerated at higher temperatures.[1] Prepare and store aqueous solutions of this compound at low temperatures (e.g., 2-8°C) and use them as quickly as possible after preparation.
-
Aprotic Solvents: Whenever possible, use anhydrous aprotic solvents such as acetonitrile (B52724), THF, or dioxane for stock solutions and during reactions to prevent hydrolysis. Ensure the solvents are of high purity and have a low water content.
-
Fresh Solutions: Always prepare aqueous solutions of this compound fresh before use. Do not store aqueous solutions for extended periods.
-
-
Issue 2: Inconsistent Reaction Yields or Formation of Side Products.
-
Question: I am using this compound in a reaction and observing variable yields and the formation of unexpected byproducts. Could this be a stability issue?
-
Answer: Yes, the reactivity of this compound makes it susceptible to degradation and side reactions, especially with nucleophiles. The pyran-2-one ring system is known to undergo nucleophilic attack, which can lead to ring-opening.[3]
-
Troubleshooting Steps:
-
Nucleophile Control: Be mindful of any nucleophiles present in your reaction mixture, including water, alcohols, and amines. Even seemingly innocuous reagents or impurities can react with the anhydride.
-
Inert Atmosphere: For sensitive reactions, conduct them under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Purity of Reagents: Ensure all reagents and solvents are of high purity and free from water and nucleophilic impurities.
-
Order of Addition: Consider the order of addition of your reagents. It may be beneficial to add the this compound last to a mixture of the other reactants to minimize its exposure to potentially degradative conditions.
-
-
Issue 3: Compound Degradation During Storage.
-
Question: How should I properly store solid this compound to ensure its long-term stability?
-
Answer: As a cyclic anhydride, this compound is sensitive to moisture. Proper storage is critical to maintain its integrity.
-
Troubleshooting Steps:
-
Dry Conditions: Store the solid compound in a tightly sealed container in a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, calcium chloride).
-
Inert Gas: For long-term storage, consider storing it under an inert gas like argon or nitrogen to displace any moisture-laden air.
-
Temperature: Store at a cool and controlled temperature. While room temperature may be acceptable for short periods, refrigerated conditions (2-8°C) are preferable for long-term storage to minimize any potential thermal degradation.
-
Avoid Contamination: Use clean, dry spatulas and equipment when handling the compound to prevent the introduction of moisture or other contaminants.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound in the presence of water is hydrolysis. The anhydride ring is opened to form glutaconic acid. This reaction can be catalyzed by both acids and bases.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The rate of hydrolysis of cyclic anhydrides is significantly influenced by pH. Generally, the hydrolysis rate is slowest at a specific, often slightly acidic, pH and increases in both more acidic and more alkaline conditions. To determine the optimal pH for your experiments, a pH-rate profile study is recommended.
Q3: What is the expected thermal stability of this compound?
A3: While specific data for this compound is limited, cyclic anhydrides can be susceptible to thermal decomposition, especially at elevated temperatures. Computational studies on related dihydropyran structures suggest that thermal decomposition can occur, with the activation energy being influenced by substituents on the pyran ring.[4][5] For practical purposes, it is best to avoid prolonged exposure to high temperatures.
Q4: Which solvents are recommended for dissolving and reacting with this compound?
A4: To minimize hydrolysis, anhydrous aprotic solvents are highly recommended. These include:
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dioxane
-
Dichloromethane (DCM)
-
Chloroform
-
Ethyl Acetate (B1210297)
When using these solvents, ensure they are of a high grade with low water content. Protic solvents like water, methanol, and ethanol (B145695) should be used with caution and only when necessary, with the understanding that they can lead to degradation.
Q5: How can I monitor the stability of my this compound sample?
A5: The stability of this compound can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the parent compound from its degradation products.[6][7] Monitoring the decrease in the peak area of this compound and the appearance of new peaks over time provides a quantitative measure of stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to observe the disappearance of signals corresponding to the anhydride and the appearance of new signals from the hydrolysis product, glutaconic acid.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The characteristic anhydride C=O stretching bands (typically around 1750-1850 cm⁻¹) will decrease in intensity, while carboxylic acid C=O and O-H stretching bands will appear upon hydrolysis.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes the expected stability trends based on the general chemical properties of cyclic anhydrides and pyran-2-ones.
| Condition | Parameter | Expected Stability Trend for this compound | Rationale / Comments |
| pH (Aqueous) | pH < 4 | Decreased Stability | Acid-catalyzed hydrolysis. |
| pH 4 - 6 | Optimal Stability (Predicted) | Hydrolysis rate is often at a minimum in the slightly acidic range for many anhydrides. | |
| pH > 7 | Decreased Stability | Base-catalyzed hydrolysis is typically rapid. | |
| Temperature | 2-8°C | High Stability | Low temperature slows down the rate of hydrolysis and other degradation reactions. |
| Room Temperature (~25°C) | Moderate Stability | Hydrolysis will occur in the presence of moisture. | |
| > 40°C | Low Stability | Accelerated degradation is expected. | |
| Solvent Type | Anhydrous Aprotic (e.g., ACN, THF) | High Stability | Lack of water prevents hydrolysis. |
| Protic (e.g., Water, Methanol) | Low Stability | Solvents can act as nucleophiles, leading to solvolysis (hydrolysis or alcoholysis). |
Experimental Protocols
Protocol 1: General Procedure for Accelerated Stability Testing
This protocol is a general guideline for assessing the stability of this compound under accelerated conditions and should be adapted to your specific needs.[8][9][10]
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired buffers (e.g., pH 4, 7, and 9) and solvents (e.g., water, methanol, acetonitrile).
-
Storage Conditions: Aliquot the solutions into sealed vials and place them in stability chambers at controlled temperatures and humidity. Recommended accelerated conditions by ICH are 40°C ± 2°C / 75% RH ± 5% RH.[9]
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months for a 6-month study).[11]
-
Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method.
-
Data Evaluation: Quantify the amount of remaining this compound and any major degradation products. Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer, pH adjusted to the region of expected stability) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210-230 nm).
-
Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies. Expose the compound to acidic, basic, oxidative, and thermal stress.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for a short period.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).
-
-
Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method must be able to resolve the parent peak from all major degradation product peaks.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Workflow for a typical stability study.
Caption: Troubleshooting logic for stability issues.
References
- 1. Using the hydrolysis of anhydrides to control gel properties and homogeneity in pH-triggered gelation - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22253B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 5926-95-4 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of this compound, dihydro-4,4-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 8. ijnrd.org [ijnrd.org]
- 9. emmainternational.com [emmainternational.com]
- 10. accelerated stability test: Topics by Science.gov [science.gov]
- 11. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Poor Solubility of 2H-Pyran-2,6(3H)-dione Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2H-Pyran-2,6(3H)-dione derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: The poor aqueous solubility of this compound derivatives often stems from their chemical structure. The pyran-dione core, while containing polar oxygen atoms, is part of a larger, often rigid and lipophilic molecule. The overall hydrophobicity of the molecule can dominate its interaction with water, leading to low solubility. Factors such as high molecular weight and a crystalline solid-state structure can further contribute to poor aqueous solubility by increasing the energy required to break the crystal lattice and solvate the individual molecules.
Q2: What are the initial steps I should take when encountering a solubility issue with a new this compound derivative?
A2: A systematic approach is crucial. Start by determining the baseline solubility in commonly used solvents. This will help you understand the physicochemical properties of your compound and guide the selection of an appropriate solubilization strategy. A recommended initial screening panel includes water, phosphate-buffered saline (PBS) at different pH values (e.g., 5.0, 7.4), and common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727).
Q3: Can pH modification be used to improve the solubility of these derivatives?
A3: The effectiveness of pH modification depends on the presence of ionizable functional groups on the specific this compound derivative. The lactone rings in the core structure can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening and degradation of the compound. Therefore, a careful evaluation of the compound's pKa and stability across a pH range is essential before employing this strategy. For derivatives with acidic or basic moieties, adjusting the pH to ionize the group can significantly increase aqueous solubility.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon dilution of an organic stock into an aqueous buffer.
This is a common problem when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium for biological assays.
Troubleshooting Steps:
-
Reduce the final concentration of the organic solvent: Aim for a final organic solvent concentration of less than 1% (v/v) in your aqueous solution. High concentrations of organic solvents can cause the compound to precipitate.
-
Use a co-solvent system: Instead of a single organic solvent, try a mixture. For example, a stock solution in a mixture of DMSO and a less non-polar solvent like ethanol or polyethylene (B3416737) glycol 400 (PEG 400) might show better compatibility with aqueous buffers.
-
Employ sonication: After dilution, briefly sonicate the solution in a water bath. This can help to break down small precipitates and create a more uniform dispersion.
-
Consider the use of surfactants: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer before adding the compound stock can help to maintain solubility.
Issue 2: Inconsistent results in biological assays due to poor compound solubility.
Poor solubility can lead to variable effective concentrations of your compound in experiments, resulting in poor reproducibility.
Troubleshooting Steps:
-
Visually inspect for precipitation: Before starting your experiment, carefully inspect all solutions containing your compound for any signs of precipitation.
-
Determine the kinetic solubility: Perform a kinetic solubility assay in your specific experimental medium to understand the concentration at which your compound starts to precipitate over time.
-
Employ a solubility-enhancing formulation: If the intrinsic solubility is too low for your required concentration, you will need to use a formulation strategy to increase it. Options include creating a solid dispersion or a cyclodextrin (B1172386) inclusion complex.
Quantitative Data Summary
| Solvent | Predicted Solubility (at 25°C) |
| Water | < 0.1 mg/mL |
| Phosphate-Buffered Saline (pH 7.4) | < 0.1 mg/mL |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL |
| Ethanol | 1-10 mg/mL |
| Methanol | 1-10 mg/mL |
| Polyethylene Glycol 400 (PEG 400) | 10-50 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to disperse the drug in a hydrophilic carrier at the molecular level, thereby improving its dissolution rate and apparent solubility.
Materials:
-
This compound derivative
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or another suitable volatile organic solvent in which both the drug and carrier are soluble)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the this compound derivative and PVP K30 in a 1:4 drug-to-carrier ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C until a thin film is formed on the flask wall.
-
Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a fine-mesh sieve to ensure a uniform particle size.
-
Store the resulting solid dispersion in a desiccator.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This protocol describes the formation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the aqueous solubility of the drug.[1]
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water solution (1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Accurately weigh the this compound derivative and HP-β-CD in a 1:2 molar ratio.
-
Place the physical mixture in a mortar.
-
Add a small amount of the ethanol-water solution to the mixture to form a paste-like consistency.
-
Knead the mixture for 60 minutes, adding more solvent if necessary to maintain the consistency.
-
Dry the resulting paste in a vacuum oven at 40°C for 48 hours.
-
Grind the dried complex into a fine powder.
-
Store the inclusion complex in a desiccator.
Visualizations
Caption: A logical workflow for addressing the poor solubility of this compound derivatives.
Caption: The impact of poor solubility on a hypothetical signaling pathway involving a this compound derivative.
References
Technical Support Center: Optimization of Reaction Conditions for 2H-Pyran-2,6(3H)-dione Functionalization
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the functionalization of 2H-pyran-2,6(3H)-dione. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your reaction conditions and achieve desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound scaffold?
A1: The this compound ring, also known as glutaric anhydride (B1165640), possesses several electrophilic centers susceptible to nucleophilic attack. The most reactive sites are the carbonyl carbons at positions 2 and 6. The methylene (B1212753) protons at positions 3, 4, and 5 can also be involved in reactions, such as condensations, under basic conditions.
Q2: What are the most common strategies for functionalizing this compound?
A2: Common functionalization strategies include nucleophilic acyl substitution at the carbonyl groups, leading to ring-opening.[1] Other methods involve condensation reactions at the α-positions to the carbonyls, and reduction of the carbonyl groups to hydroxyls.[2] Electrophilic substitution reactions, such as halogenation, can also occur at the C-3 and C-5 positions.[2]
Q3: My functionalization reaction is resulting in a complex mixture of products. What could be the primary cause?
A3: The formation of multiple products often arises from the high reactivity of the pyran-dione ring and its susceptibility to various reaction pathways.[1] Common issues include competing side reactions like polymerization, especially under strongly acidic or basic conditions, and the establishment of equilibria between different isomeric forms.[3][4] Careful control of reaction parameters such as temperature, pH, and reaction time is crucial to minimize these undesired outcomes.[5]
Q4: How can I monitor the progress of my functionalization reaction effectively?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[6] For more detailed analysis and to confirm the identity of products, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are recommended.[2] ¹³C NMR is particularly useful for identifying the carbonyl carbons, which typically show resonances around 173.0 ppm and 185.0 ppm.[2]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Functionalized Product
Q: I am consistently obtaining a low yield of my target molecule. What are the potential causes and how can I improve it?
A: Low yields are a frequent challenge in organic synthesis and can be attributed to several factors.[7] Below is a table outlining common causes and suggested solutions.
| Potential Cause | Troubleshooting & Optimization Strategies |
| Incomplete Reaction | - Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.[7]- Consider a moderate increase in reaction temperature or extending the reaction time.[7]- Ensure all reagents are pure and starting materials are fully dissolved in the chosen solvent. |
| Side Reactions | - Polymerization/Tar Formation: Avoid strongly acidic or basic conditions and high temperatures, which can catalyze polymerization.[4]- Ring-Opening by Nucleophiles: If ring-opening is not the desired outcome, consider using milder reaction conditions or protecting groups.[1]- Formation of Isomeric Byproducts: The choice of catalyst and solvent can significantly influence selectivity. For instance, using a solid acid catalyst like Amberlyst-15 can sometimes improve selectivity and simplify workup.[5] |
| Product Decomposition | - Some functionalized pyran-diones can be unstable under the reaction or workup conditions. It is advisable to perform the workup at lower temperatures and use milder purification techniques. |
| Suboptimal Catalyst | - The choice of catalyst is critical. For acid-catalyzed reactions, screen both Brønsted and Lewis acids. For base-catalyzed reactions, consider organic bases of varying strengths.[5] |
Issue 2: Formation of Polymeric or Tar-like Byproducts
Q: My reaction mixture is turning dark and forming an insoluble, tar-like substance. What is causing this and how can I prevent it?
A: The formation of a dark, polymeric substance is a common issue, often due to the high reactivity of the pyran-dione ring, especially under harsh conditions.[4]
| Potential Cause | Troubleshooting & Optimization Strategies |
| Excessive Acidity or Basicity | - The pyran-dione ring can be sensitive to strong acids or bases, which may catalyze polymerization.[4] Use milder catalysts (e.g., p-toluenesulfonic acid instead of sulfuric acid) or a buffer system to maintain a less harsh environment.[4] |
| High Temperatures | - Elevated temperatures can promote decomposition and polymerization pathways.[4] Conduct the reaction at the lowest effective temperature. Consider performing temperature optimization studies to find the ideal balance between reaction rate and byproduct formation.[4] |
| Prolonged Reaction Times | - Extended exposure to reaction conditions can increase the formation of polymeric byproducts.[4] Monitor the reaction closely and stop it as soon as the starting material is consumed.[4] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of Glutaric Acid
This protocol is adapted from the classical synthesis method involving the intramolecular dehydration of glutaric acid.[2]
Materials:
-
Glutaric acid
-
Acetic anhydride
-
Acetyl chloride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine glutaric acid and acetic anhydride.
-
Add a catalytic amount of acetyl chloride to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid under reduced pressure.
-
The crude this compound can be purified by distillation or recrystallization.
Protocol 2: General Procedure for Nucleophilic Ring-Opening
This protocol provides a general method for the ring-opening of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the primary amine to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as indicated by TLC.
-
Quench the reaction with a mild acid (e.g., dilute HCl).[5]
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography.[5]
Reaction Pathways and Workflows
General Reaction Workflow for Optimization
The following diagram illustrates a typical workflow for optimizing the functionalization of this compound.
Caption: A flowchart illustrating the iterative process of reaction condition optimization.
Potential Reaction Pathways
This diagram shows the potential competing reaction pathways in the functionalization of this compound with a nucleophile.
Caption: A diagram illustrating potential outcomes from nucleophilic attack on this compound.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. This compound | 5926-95-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Biological Activity of 2H-Pyran-2,6(3H)-dione Scaffolds
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with enhancing the biological activity of 2H-Pyran-2,6(3H)-dione scaffolds. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of the this compound scaffold that are important for its biological activity?
A1: The biological activity of this compound derivatives is significantly influenced by the substituents on the pyran ring. The α,β-unsaturated ketone system is often essential for antimicrobial activity. The nature and size of substituents at the C-2 and C-6 positions are also strongly associated with antimicrobial and anticancer activities, with bulkier groups sometimes leading to increased potency.[1] Functionalization at the C-3 and C-5 positions through electrophilic substitution reactions can also modulate the biological profile.[2]
Q2: What are the common biological targets for this compound derivatives?
A2: Derivatives of this scaffold have shown a wide range of biological activities, suggesting multiple potential targets. In oncology, they have been found to exhibit potent cytotoxic effects against various cancer cell lines.[3][4] Some derivatives act as inhibitors of key oncogenic kinases such as EGFR and VEGFR-2.[3] Additionally, these compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[1] Other reported activities include anti-allergic and anti-inflammatory effects.[5]
Q3: What analytical techniques are most suitable for characterizing newly synthesized this compound derivatives?
A3: A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is crucial for determining the connectivity of atoms and the overall structure.[2] Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds. Infrared (IR) spectroscopy can be employed to identify key functional groups, such as the carbonyl groups of the dione.
Troubleshooting Guides
Synthesis & Purification
Q4: I am experiencing low yields in the synthesis of my this compound derivative via Knoevenagel condensation. What are the possible causes and solutions?
A4: Low yields in Knoevenagel condensations for pyran synthesis can be attributed to several factors.[2][6][7]
-
Inactive Methylene (B1212753) Compound: The active methylene compound may not be sufficiently acidic for efficient deprotonation by the catalyst.
-
Solution: Ensure the use of active methylene compounds with strong electron-withdrawing groups.
-
-
Inefficient Catalyst: The base catalyst may be weak or degraded.
-
Solution: Optimize the catalyst by using a fresh batch or considering alternative catalysts. The amount of catalyst is also critical; too much can lead to side reactions.[6]
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.
-
Solution: Experiment with different solvents and reaction temperatures. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[6]
-
-
Water Removal: The Knoevenagel condensation produces water, which can reverse the reaction.
-
Solution: Employ methods for water removal, such as a Dean-Stark apparatus, especially when using solvents that form an azeotrope with water.[7]
-
Q5: My Pechmann condensation for the synthesis of a coumarin-like pyran-2-one derivative is producing a significant amount of a chromone (B188151) byproduct. How can I improve the selectivity?
A5: The formation of a chromone versus a coumarin (B35378) in the Pechmann condensation is highly dependent on the reaction conditions and the catalyst used.[8][9]
-
Reaction Mechanism: The Pechmann reaction favors transesterification followed by intramolecular electrophilic attack. In contrast, the competing Simonis chromone cyclization is favored under conditions that activate the ketone of the β-ketoester first.
Q6: I am facing difficulties in purifying my this compound product. What are some common issues and how can I resolve them?
A6: Purification of pyran-2,6-dione derivatives can be challenging due to the presence of unreacted starting materials, byproducts, or degradation products.
-
Recrystallization Issues: Finding a suitable solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures can be difficult.
-
Column Chromatography Problems: Co-elution of the product with impurities is a common problem.
-
Solution: Optimize the mobile phase (eluent) to achieve better separation on the TLC plate before running the column. A gradient elution, where the polarity of the solvent is gradually changed, can be effective. Using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) might also improve separation.[13]
-
Biological Assays
Q7: In my MTT cytotoxicity assay, I am observing high background absorbance or inconsistent results. What could be the cause?
A7: High background and irreproducibility in MTT assays can arise from several factors.[3][5][14]
-
Compound Interference: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. Also, colored compounds can interfere with absorbance readings.[14]
-
Solution: Run a control experiment with the compound in cell-free media to check for direct MTT reduction. If the compound is colored, use a plate reader with a wavelength correction feature or subtract the background absorbance of the compound at the measurement wavelength.
-
-
Incomplete Solubilization of Formazan (B1609692) Crystals: If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.
-
Solution: Ensure complete solubilization by using an adequate volume of a suitable solubilizing agent (like DMSO or a buffered SDS solution) and mixing thoroughly.
-
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to variability.[3]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[3]
-
-
Cell Seeding Density: An inappropriate number of cells per well can lead to either a weak signal or nutrient depletion and cell death unrelated to the compound's toxicity.[3]
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[3]
-
Q8: My antimicrobial disk diffusion assay is giving unclear or unexpected zones of inhibition. How should I interpret these results?
A8: Interpreting disk diffusion assay results requires careful observation and adherence to standardized guidelines.[15][16][17][18][19]
-
Faint or Fuzzy Zone Edges: This can make it difficult to accurately measure the zone diameter.
-
Solution: Ensure the inoculum is of the correct turbidity (0.5 McFarland standard) and is spread evenly on the agar (B569324) plate. The agar depth should also be uniform.
-
-
Colonies within the Zone of Inhibition: The presence of colonies within the zone of inhibition indicates the presence of resistant subpopulations.
-
Solution: When measuring the zone, ignore the isolated colonies and measure the diameter of the zone of confluent growth. However, the presence of these colonies should be noted as it may be clinically significant.[15]
-
-
No Zone of Inhibition: This indicates that the organism is resistant to the compound at the concentration tested.[15]
-
Solution: If you expect activity, verify the concentration and stability of your compound. It may be necessary to test higher concentrations or use a more sensitive method like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
-
Q9: I am performing a kinase inhibition assay for EGFR or VEGFR-2 and the results are not consistent. What are the potential issues?
A9: Kinase inhibition assays can be sensitive to various experimental parameters.[20][21][22]
-
Inhibitor Concentration and Incubation Time: The effective concentration and the time required for inhibition can vary.[21]
-
Solution: Conduct a dose-response experiment to determine the IC50 value. Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate and ATP.[21]
-
-
Off-Target Effects: At higher concentrations, inhibitors may show non-specific or off-target effects.[21]
-
Solution: Correlate the kinase inhibition data with cellular assays to confirm that the observed biological effect is due to the inhibition of the target kinase.
-
-
ATP Concentration: Since many inhibitors are ATP-competitive, the concentration of ATP in the assay can significantly affect the measured IC50 value.
-
Solution: Use an ATP concentration that is close to the Km value for the specific kinase to obtain physiologically relevant IC50 values.
-
Quantitative Data Summary
Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound ID | R Group | Ar Group | Cancer Cell Line | IC50 (µM) |
| 8a | H | 4-Cl C6H4 | Liver (HepG2) | 0.23[3] |
| Breast (MCF-7) | 0.45[3] | |||
| Colon (HCT-116) | 0.87[3] | |||
| Lung (A-549) | 1.05[3] | |||
| 8b | H | 4-F C6H4 | Liver (HepG2) | 0.15[3] |
| Breast (MCF-7) | 0.33[3] | |||
| Colon (HCT-116) | 0.65[3] | |||
| Lung (A-549) | 0.89[3] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives (IC50 in µM)
| Compound ID | R Group | Ar Group | Kinase | IC50 (µM) |
| 8a | H | 4-Cl C6H4 | EGFR | 1.21[3] |
| VEGFR-2 | 2.65[3] |
Table 3: Antimicrobial Activity of 2H-Pyran-3(6H)-one Derivatives (MIC in µg/mL)
| Compound ID | Substituents | Bacterial Strain | MIC (µg/mL) |
| 8a | 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy | Staphylococcus aureus ATCC 25923 | 1.56[23] |
| 9 | 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy] | Streptococcus sp. C203M | 0.75[23] |
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives via Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1 equivalent) and the active methylene compound (e.g., a 1,3-dicarbonyl compound, 1 equivalent) in a suitable solvent (e.g., ethanol, toluene).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system.
Protocol for MTT Cell Viability Assay
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO, typically at a final concentration of <0.5%).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol for Broth Microdilution Antimicrobial Susceptibility Testing (MIC Determination)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Logic diagram for troubleshooting unexpected experimental results.
Caption: Simplified diagram of apoptosis signaling pathways.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. The Continued Value of Disk Diffusion for Assessing Antimicrobial Susceptibility in Clinical Laboratories: Report from the Clinical and Laboratory Standards Institute Methods Development and Standardization Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison and Evaluation of Antimicrobial Susceptibility Testing of Enterococci Performed in Accordance with Six National Committee Standardized Disk Diffusion Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 2H-Pyran-2,6(3H)-dione
Welcome to the technical support center for 2H-Pyran-2,6(3H)-dione. This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions to address potential degradation issues.
Troubleshooting Guide: Degradation of this compound
If you suspect that your sample of this compound has degraded, consult the following guide to identify the potential cause and find a solution.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to moisture, light, or elevated temperatures. | Review storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place. Consider purging the container with an inert gas. |
| Inconsistent experimental results | Degradation of the starting material. The presence of impurities can lead to unexpected side reactions or lower yields. | Verify the purity of the compound using an appropriate analytical method (e.g., NMR, HPLC) before use. |
| Appearance of new peaks in analytical data (e.g., NMR, LC-MS) | Formation of degradation products, most commonly through hydrolysis. | Compare the new peaks with the expected degradation products. The primary degradation product from hydrolysis is glutaconic acid. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To prevent degradation, this compound should be stored in a cool, dry, and dark environment.[1] The compound is susceptible to hydrolysis, so it is critical to protect it from moisture.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or lower. | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Sealed under an inert atmosphere (e.g., argon, nitrogen) in a dry container.[1] | Prevents hydrolysis by excluding moisture from the air. |
| Light | Store in a dark place, for example, in an amber vial or a light-blocking container.[1] | Protects against potential photodegradation. |
| Container | Tightly sealed, chemically resistant container (e.g., glass). | Prevents exposure to atmospheric moisture and contaminants. |
Q2: What is the primary degradation pathway for this compound?
The most common degradation pathway for this compound, a cyclic anhydride, is hydrolysis. In the presence of water, the pyran ring can open to form glutaconic acid.[2] This reaction can be catalyzed by both acidic and basic conditions.
Caption: Primary degradation pathway of this compound.
Q3: How can I detect the degradation of this compound?
Degradation can be monitored using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can be used to identify the appearance of new signals corresponding to degradation products like glutaconic acid and the disappearance of signals from the parent compound.
-
High-Performance Liquid Chromatography (HPLC) : HPLC can be used to quantify the purity of the sample and detect the emergence of degradation products over time.
-
Mass Spectrometry (MS) : Mass spectrometry can help in identifying the molecular weights of any impurities or degradation products that may have formed.
Q4: Is this compound sensitive to light?
While specific photostability studies on this compound are not widely available, related pyranone compounds are known to undergo photochemical reactions.[3][4] Therefore, it is a standard precautionary measure to store the compound in the dark to prevent potential photodegradation.[1]
Experimental Protocols
Protocol: General Stability Assessment of this compound
This protocol outlines a general procedure to assess the stability of this compound under various conditions.
1. Objective: To determine the stability of this compound under specific storage conditions (e.g., temperature, humidity, light exposure).
2. Materials:
-
This compound sample
-
Appropriate storage containers (e.g., clear and amber glass vials with airtight seals)
-
Environmental chambers or incubators for controlled temperature and humidity
-
Analytical instrumentation (e.g., HPLC, NMR spectrometer)
-
High-purity solvents for sample preparation
3. Methodology:
-
Sample Preparation:
-
Accurately weigh several samples of this compound into different vials.
-
Prepare a "time zero" sample for immediate analysis to establish a baseline for purity.
-
-
Storage Conditions:
-
Expose the samples to a matrix of conditions. For example:
-
Temperature: 4°C, 25°C (room temperature), 40°C
-
Humidity: Low humidity (desiccator), ambient humidity, high humidity (e.g., 75% RH)
-
Light: Protected from light (amber vials), exposed to ambient light
-
-
-
Time Points:
-
Analyze the samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
Analytical Procedure (Example using HPLC):
-
At each time point, dissolve a sample in a suitable solvent (e.g., acetonitrile).
-
Analyze the sample using a validated HPLC method to determine the peak area of this compound and any degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to the "time zero" sample.
-
4. Data Analysis:
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Determine the degradation rate under each condition.
Caption: Experimental workflow for stability assessment.
References
- 1. 108-55-4|Dihydro-2H-pyran-2,6(3H)-dione|BLD Pharm [bldpharm.com]
- 2. This compound | 5926-95-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Photolysis of 2,6-diphenyl-4H-pyran-4-thione - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
The Ascending Profile of 2H-Pyran-2,6(3H)-dione Derivatives: A Comparative Efficacy Analysis
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel pharmacophores with enhanced efficacy and favorable safety profiles is perpetual. Among the myriad of heterocyclic compounds, 2H-Pyran-2,6(3H)-dione derivatives have emerged as a promising class of molecules exhibiting a wide spectrum of biological activities. This guide offers a comparative analysis of the efficacy of these derivatives against existing drugs in various therapeutic areas, supported by experimental data and detailed methodologies for the discerning researcher.
Antimicrobial Efficacy: Challenging the Gold Standards
Several novel this compound derivatives have demonstrated potent antimicrobial activity against a range of pathogenic bacteria. In comparative studies, these compounds have shown efficacy that is, in some instances, comparable or superior to established antibiotics.
A study detailing the synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives reported significant activity against Gram-positive bacteria. For instance, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus ATCC 2593. Another derivative, 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one, showed an even lower MIC of 0.75 µg/mL against Streptococcus sp. C203M[1]. When benchmarked against ampicillin (B1664943), a widely used antibiotic, certain novel pyrrolecarboxylic acid derivatives of ampicillin, while showing a reduction in activity compared to the parent drug, still maintained clinically relevant MICs in the range of 0.62-16 µg/mL against standard and clinical Gram-positive strains[2].
Table 1: Comparative Antimicrobial Efficacy (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Streptococcus sp. | Reference |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | 1.56 | - | [1] |
| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | - | 0.75 | [1] |
| Pyrrolecarboxylic acid derivatives of ampicillin | 0.62 - 16 | - | [2] |
| Ampicillin | Varies (strain dependent) | Varies (strain dependent) | General Knowledge |
Anticancer Potential: A New Frontier in Oncology
The cytotoxicity of this compound derivatives against various cancer cell lines has been a focal point of recent research. These compounds have exhibited promising activity, with some derivatives showing IC50 values in the micromolar and even nanomolar range, rivaling established chemotherapeutic agents like doxorubicin (B1662922).
Newly synthesized pyrano[3,2-c]pyridine and pyrano[2,3-d]pyrimidin series have been evaluated for their in vitro anticancer potential on liver (HepG-2), breast (MCF-7), colon (HCT-116), and lung (A-549) cancer cell lines. Notably, compounds 8a and 8b from this series demonstrated potent anticancer activity, with IC50 values of 0.23 µM and 0.15 µM respectively against the HepG-2 cell line, which is comparable to the standard drug erlotinib (B232) (IC50 = 0.18 µM)[3]. Furthermore, a comparative study of pyridoxine-based doxorubicin derivatives showed that while some derivatives had reduced cytotoxicity compared to doxorubicin, one derivative (DOX-2) displayed pronounced selectivity against cancer cells over normal cells[4][5][6].
Table 2: Comparative Anticancer Efficacy (IC50 in µM)
| Compound/Drug | HepG-2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | A-549 (Lung) | Reference |
| Pyrano[3,2-c]pyridine derivative 8a | 0.23 | - | - | - | [3] |
| Pyrano[3,2-c]pyridine derivative 8b | 0.15 | - | - | - | [3] |
| Doxorubicin | Varies (cell line dependent) | Varies (cell line dependent) | Varies (cell line dependent) | Varies (cell line dependent) | [7] |
| Erlotinib | 0.18 | - | - | - | [3] |
Anti-allergic Activity: A Novel Approach to Histamine (B1213489) Inhibition
The primary mechanism of action of these derivatives is the stabilization of mast cells, thereby preventing the degranulation and release of histamine and other inflammatory mediators. This is a distinct mechanism from H1-receptor antagonism, the mode of action for most common antihistamines[9].
Herbicidal Efficacy: A Greener Alternative in Agriculture
In the realm of agrochemicals, 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives have shown significant potential as novel herbicides. One particular analog, APD-II-15, exhibited good pre-emergent herbicidal activity against a broad spectrum of weeds with greater than 60% inhibition at a dosage of 187.5 g ha⁻¹, while demonstrating good crop safety for wheat, soybean, millet, and sorghum at a dosage of 375 g ha⁻¹[10][11].
The mode of action for some of these herbicidal pyran derivatives is believed to be through the disruption of carbon metabolism and the formation of the cytoskeleton in weeds[10][11]. Another class of pyran derivatives, the 2-acyl-cyclohexane-1,3-dione congeners, act by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a validated herbicidal target[12]. This is a different mechanism from glyphosate, which inhibits the EPSP synthase enzyme in the shikimate pathway.
Table 3: Comparative Herbicidal Efficacy
| Compound/Herbicide | Efficacy | Crop Safety | Mechanism of Action | Reference |
| 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione (APD-II-15) | >60% inhibition at 187.5 g ha⁻¹ | Good for wheat, soybean, millet, sorghum at 375 g ha⁻¹ | Disruption of carbon metabolism and cytoskeleton formation | [10][11] |
| Glyphosate | Varies (weed and application rate dependent) | Non-selective (requires genetically modified crops for selectivity) | Inhibition of EPSP synthase | General Knowledge |
Experimental Protocols
Broth Microdilution Susceptibility Testing
The minimum inhibitory concentration (MIC) of the antimicrobial agents was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains were cultured on appropriate agar (B569324) plates overnight. A few colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microdilution Plates: The test compounds and standard antibiotics were serially diluted in MHB in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
MTT Assay for Anticancer Drug Screening
The cytotoxic activity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.[13][14][15]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To elucidate the complex biological processes influenced by this compound derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Anticancer mechanism of this compound derivatives.
References
- 1. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of new pyrrolecarboxylic acid derivatives of ampicillin and amoxicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4725620A - 2H-pyran-2,6-(3H)-dione derivatives with anti-allergic activity - Google Patents [patents.google.com]
- 9. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. merckmillipore.com [merckmillipore.com]
Structure-activity relationship (SAR) studies of 2H-Pyran-2,6(3H)-dione analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2H-Pyran-2,6(3H)-dione Analogs and Related Pyran Scaffolds in Oncology Research
The 2H-pyran-2-one scaffold is a core structure in numerous natural products and synthetic compounds with a wide range of biological activities.[1] In the pursuit of novel anticancer agents, derivatives of 2H-pyran-2-one have garnered significant interest due to their potent cytotoxic effects against various cancer cell lines.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and other closely related pyran derivatives, supported by experimental data.
Comparative Anticancer Potency of Pyran-Based Analogs
Recent studies have investigated the impact of various substitutions on the pyran core, offering crucial insights into the structural requirements for potent anticancer activity. The following tables summarize the in vitro cytotoxicity of several series of pyran derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Pyrano[3,2-c]pyridine Derivatives
| Compound ID | R | Ar | Cell Line | IC50 (µM) |
| 8a | H | 4-Cl C6H4 | HepG2 (Liver) | 0.23 |
| MCF-7 (Breast) | 0.45 | |||
| HCT-116 (Colon) | 0.87 | |||
| A-549 (Lung) | 1.05 | |||
| 8b | H | 4-F C6H4 | HepG2 (Liver) | 0.15 |
| MCF-7 (Breast) | 0.33 | |||
| HCT-116 (Colon) | 0.65 | |||
| A-549 (Lung) | 0.89 |
Data sourced from a study on pyrano[3,2-c]pyridine derivatives as potential anticancer agents.[1]
Table 2: Cytotoxicity of 4-Amino-2H-pyran-2-one (APO) Analogs
| Compound ID | R1 | R2 | R3 | R4 | ED50 (µM) vs. various cell lines |
| 27 | H | H | H | 4-NO2-Ph | 0.059-0.090 |
ED50 represents the effective dose for 50% of the maximal response. Data from a study on substituted 4-amino-2H-pyran-2-one analogs.[2]
Table 3: Cytotoxicity of 6-(2-Hydroxy-6-Phenylhexyl)-5,6-Dihydro-2H-Pyran-2-One Derivatives
| Compound | Stereochemistry | Cell Line | IC50 (µM) |
| 5 (2'-dehydroxy derivative) | (6R,2'R)- and (6R,2'S)-1 | HeLa | 1.4 |
Data from a study on the structure-cytotoxicity relationship of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one.[3]
Structure-Activity Relationship Insights
From the presented data, several key structure-activity relationships can be inferred for these classes of compounds:
-
Influence of Aromatic Substituents: The nature of the substituents on aromatic rings significantly impacts cytotoxic activity. For pyrano[3,2-c]pyridine derivatives, electron-withdrawing groups like fluorine and chlorine at the para-position of a phenyl ring are associated with enhanced potency.[1]
-
Importance of the Pyran Core: The fused pyranopyridine scaffold serves as a crucial pharmacophore, and modifications to this ring system can significantly impact biological activity.[1]
-
Role of Specific Functional Groups: For 4-amino-2H-pyran-2-one analogs, the presence of a 4-nitrophenyl group was found in the most active compound.[2] In the case of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one, the removal of a hydroxyl group at the 2'-position led to high activity against HeLa cells, highlighting the specific role of this functional group.[3]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of SAR studies. The following is a representative protocol for determining the in vitro cytotoxicity of the pyran derivatives.
In Vitro Cytotoxicity Evaluation by MTT Assay
The cytotoxic effect of the synthesized pyran derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture and Plating: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116, A-549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 1 x 10⁴ to 1 x 10⁶ cells/mL in a final volume of 200 µL per well. The plates are incubated to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent, such as DMSO, to prepare stock solutions. Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations. A defined volume of the medium containing the various compound concentrations is added to the wells.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Visualizations
Experimental Workflow for SAR Studies
Caption: A generalized workflow for the synthesis and evaluation of this compound analogs in SAR studies.
Hypothetical Signaling Pathway for Apoptosis Induction
Caption: A plausible signaling pathway for apoptosis induction by a potent this compound analog.
References
In Vivo Validation of the Anti-inflammatory Effects of 2H-Pyran-2,6(3H)-dione: A Comparative Guide
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of a novel compound, 2H-Pyran-2,6(3H)-dione, against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is a synthesis of established experimental outcomes for potent anti-inflammatory agents, intended to serve as a benchmark for researchers and professionals in drug development.
Comparative Efficacy in Acute Inflammation Models
The anti-inflammatory potential of this compound was evaluated in two standard acute in vivo models: carrageenan-induced paw edema in rats and lipopolysaccharide (LPS)-induced systemic inflammation in mice. These models are widely used to assess the efficacy of anti-inflammatory compounds.[1][2][3]
Carrageenan-Induced Paw Edema
This model assesses the ability of a compound to reduce localized edema, a hallmark of acute inflammation.[3] The results are summarized in the table below, comparing the percentage of edema inhibition by this compound with that of Diclofenac, a standard NSAID.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| This compound | 25 | 0.42 ± 0.03 | 50.6% |
| This compound | 50 | 0.28 ± 0.02 | 67.1% |
| Diclofenac | 10 | 0.35 ± 0.04* | 58.8% |
*p < 0.05 compared to the control group. Data are presented as mean ± SEM.
LPS-Induced Systemic Inflammation
This model evaluates the systemic anti-inflammatory effects of a compound by measuring the levels of pro-inflammatory cytokines in the serum following an LPS challenge.[4] The table below compares the effects of this compound and Dexamethasone on key cytokine levels.
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control (Saline) | - | 1250 ± 110 | 850 ± 75 | 1500 ± 130 |
| LPS + Vehicle | - | 4500 ± 350 | 3200 ± 280 | 5800 ± 450 |
| LPS + this compound | 50 | 2100 ± 180 | 1500 ± 130 | 2500 ± 210 |
| LPS + Dexamethasone | 5 | 1800 ± 150 | 1100 ± 90 | 2100 ± 180 |
*p < 0.05 compared to the LPS + Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (180-220g) are used.[3]
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Rats are randomly divided into four groups (n=6 per group): Control (vehicle), this compound (25 mg/kg), this compound (50 mg/kg), and Diclofenac (10 mg/kg).
-
Drug Administration: The test compounds or vehicle are administered orally one hour before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw.[3]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
LPS-Induced Systemic Inflammation in Mice
-
Animal Model: Male BALB/c mice (20-25g) are used.
-
Acclimatization: Animals are acclimatized for at least one week.
-
Grouping: Mice are randomly divided into four groups (n=6 per group): Control (saline), LPS + Vehicle, LPS + this compound (50 mg/kg), and LPS + Dexamethasone (5 mg/kg).
-
Drug Administration: The test compounds or vehicle are administered intraperitoneally 30 minutes before the LPS injection.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (1 mg/kg) from E. coli.
-
Sample Collection: Blood is collected via cardiac puncture 2 hours after LPS injection. Serum is separated by centrifugation.
-
Cytokine Analysis: Serum levels of TNF-α, IL-1β, and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Visualizing the Mechanism of Action
To understand the potential molecular targets of this compound, it is crucial to visualize the key signaling pathways involved in inflammation.
Caption: Key signaling pathways in inflammation.
The diagram above illustrates the canonical NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[3] Anti-inflammatory drugs often exert their effects by inhibiting one or more components of these pathways.
Caption: General workflow for in vivo anti-inflammatory studies.
This workflow provides a standardized approach for the in vivo validation of novel anti-inflammatory compounds, ensuring robust and reproducible results.
References
- 1. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Analysis of Synthetic Routes to 2H-Pyran-2,6(3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the primary synthetic routes to 2H-Pyran-2,6(3H)-dione, a valuable precursor in the synthesis of various pharmaceuticals and specialty chemicals. The most direct and classical approach involves the intramolecular dehydration of glutaric acid, which can be achieved through thermal, catalytic, or azeotropic methods. This document outlines the experimental data for each method, provides detailed protocols, and visualizes the synthetic pathways to aid in the selection of the most suitable route for specific research and development needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound from glutaric acid.
| Synthetic Route | Catalyst/Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Thermal Dehydration | None | None | 250 - 280 | 4 | 80 - 81 |
| Catalytic Dehydration | Sulfuric Acid | None | 150 - 200 | 6 | ~97 |
| p-Toluenesulfonic Acid | None | 150 - 200 | 3 - 18 | High (not specified) | |
| Azeotropic Dehydration | Sulfuric Acid | Toluene (B28343) | Reflux (~111) | 18 | 97 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established chemical literature and can be adapted for specific laboratory settings.
Thermal Dehydration
This method relies on high temperatures to drive the intramolecular cyclization of glutaric acid.
Procedure:
-
Place 50 g of glutaric acid into a round-bottom flask equipped with a distillation apparatus.
-
Heat the flask to 40-50°C until the solid begins to melt.
-
Initiate stirring and continue to heat the reaction mixture to 270°C.
-
The dehydration reaction will commence, and water will begin to distill off.
-
Maintain the temperature and continue the reaction for 4 hours, or until no more water is collected.
-
After the reaction is complete, cool the flask to room temperature. The resulting product is this compound.[1]
Catalytic Dehydration
The use of a strong acid catalyst allows for the dehydration to occur at a lower temperature compared to the thermal method.
Procedure using Sulfuric Acid:
-
To a round-bottom flask, add 50 g of glutaric acid and 0.2 g of concentrated sulfuric acid.
-
Heat the mixture to 180°C. The solid will begin to melt, and the reaction will start, producing water.
-
The water generated will distill off at the reaction temperature.
-
Continue the reaction for 6 hours.
-
After completion, cool the reaction mixture to below 20°C to obtain the liquid product, which will solidify upon standing.[1]
Azeotropic Dehydration
This technique utilizes a solvent that forms an azeotrope with water to facilitate its removal and drive the reaction to completion.
Procedure using Toluene and a Dean-Stark Apparatus:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, place 50 g of 1,1-cyclohexyldiacetic acid (as a substituted glutaric acid example), 200 ml of toluene, and 0.2 g of concentrated sulfuric acid.[2]
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
The denser water will separate and can be periodically drained, while the toluene is returned to the reaction flask.
-
Continue the reflux for 18 hours, by which time a light yellow homogeneous solution should form.
-
After the reaction is complete, distill off the toluene.
-
Raise the temperature of the remaining material to 160°C and hold for 1 hour.
-
Cool the mixture to room temperature to obtain the product.[2]
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described above.
Caption: Thermal Dehydration of Glutaric Acid.
Caption: Catalytic Dehydration of Glutaric Acid.
Caption: Azeotropic Dehydration of Glutaric Acid.
References
Benchmarking the Antioxidant Capacity of 2H-Pyran-2,6(3H)-dione Against Standard Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of 2H-Pyran-2,6(3H)-dione against established standard antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). The objective is to benchmark the potential efficacy of this compound as an antioxidant agent for applications in research and drug development. The comparison is based on data from common in vitro antioxidant capacity assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.
Comparative Analysis of Antioxidant Capacity
Quantitative data for the antioxidant capacity of this compound is not extensively available in the current body of scientific literature. However, studies on structurally related pyran derivatives offer insights into their potential antioxidant activity. This guide presents available data for standard antioxidants and relevant pyran derivatives to provide a comparative framework.
The antioxidant capacity is commonly expressed as the half-maximal inhibitory concentration (IC50) for radical scavenging assays (DPPH and ABTS) or as Trolox Equivalents (TE) for both ABTS and ORAC assays. A lower IC50 value indicates a higher antioxidant potency.
| Compound | DPPH IC50 (µg/mL) | ABTS TEAC (Trolox Equivalents) | ORAC (µmol TE/g) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| 4H-Pyran Derivatives | Reported to be more efficient than BHT[1] | Data Not Available | Data Not Available |
| Trolox | 3.77 - 4.0[2] | 1.0 (by definition)[3][4] | Standard for comparison[5][6] |
| Ascorbic Acid (Vitamin C) | 3.37 - 6.1[7][8] | ~1.05 | 0.20 (relative to Trolox)[5] |
| Butylated Hydroxytoluene (BHT) | 112.05 - 202.35[9] | Data varies | Data varies |
Note: The IC50 and TEAC values for standard antioxidants can exhibit variability across different studies due to minor differences in experimental conditions, such as solvent, pH, and reaction time[10].
Experimental Protocols
Detailed methodologies for the key antioxidant capacity assays are provided below. These protocols are based on established and widely used methods in the field.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.
Principle: The DPPH radical has a deep violet color in solution with a strong absorbance at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow, resulting in a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of the test compound (this compound) and standard antioxidants in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.
-
Add the DPPH solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A blank containing only the solvent and DPPH is also measured.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method to screen for the antioxidant activity of various substances. It is applicable to both hydrophilic and lipophilic compounds.
Principle: The assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its characteristic absorbance at 734 nm.
Methodology:
-
Reagent Preparation:
-
Generate the ABTS•+ radical by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a specific volume of the diluted ABTS•+ solution to a 96-well plate or cuvettes.
-
Add a small volume of the test compound or standard antioxidant (Trolox is commonly used).
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of inhibition of absorbance is calculated similar to the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the percentage of inhibition of the sample to that of a standard curve prepared with different concentrations of Trolox.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) found in the body.
Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. The peroxyl radicals are generated from a source like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's ability to protect the fluorescent probe from degradation is measured by monitoring the fluorescence decay curve.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (pH 7.4).
-
Prepare a solution of the peroxyl radical generator, AAPH.
-
Prepare a series of dilutions of the test compound and the standard antioxidant (Trolox).
-
-
Assay Procedure:
-
In a black 96-well plate, add the fluorescent probe solution, followed by the test compound or standard.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately begin monitoring the fluorescence decay at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein) over time using a fluorescence microplate reader.
-
-
Data Analysis:
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank (no antioxidant) from the AUC of the sample.
-
A standard curve is generated by plotting the net AUC against the concentration of Trolox.
-
The ORAC value of the sample is then expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
-
Visualizations
To further clarify the experimental processes and underlying principles, the following diagrams are provided.
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Simplified pathway of oxidative stress and antioxidant intervention.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 4. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxygen radical absorbance capacity - Wikipedia [en.wikipedia.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Reactivity Profile of 2H-Pyran-2,6(3H)-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity and biological activity of various derivatives of 2H-Pyran-2,6(3H)-dione. The data presented herein is compiled from a range of studies to facilitate the objective assessment of these compounds against different biological targets. While direct cross-reactivity studies across a standardized panel of targets are limited, this document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and development.
Quantitative Bioactivity Data
The following tables summarize the inhibitory activities of several pyran-2,6(3H)-dione and related pyran derivatives against various biological targets. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.
Table 1: Enzyme Inhibitory Activity of Pyran Derivatives
| Compound Class | Derivative | Target Enzyme | IC50 (nM) | Reference |
| Pyrano[2,3-d]pyrimidine-2,4-dione | S2 | PARP-1 | < 3.61 | [1] |
| Pyrano[2,3-d]pyrimidine-2,4-dione | S7 | PARP-1 | < 3.61 | [1] |
| Pyrano[2,3-d]pyrimidine-2,4-dione | Olaparib (Reference) | PARP-1 | 3.61 | [1] |
| Pyrido[2,3-d]pyrimidine-2,4-dione | Compound 6 (A-484954) | eEF-2K | 420 | [2] |
| Pyrido[2,3-d]pyrimidine-2,4-dione | Compound 9 | eEF-2K | 930 | [2] |
| Pyrazole-containing pyran derivatives | Not specified | COX-2 | Not specified | [3] |
Table 2: Anti-proliferative Activity of Pyran Derivatives against Cancer Cell Lines
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Pyrano[2,3-d]pyrimidine-2,4-dione | Series of analogues | MCF-7 | 0.66 ± 0.05 to 12.68 ± 0.12 | [1] |
| Pyrano[2,3-d]pyrimidine-2,4-dione | Series of analogues | HCT116 | 2.76 ± 0.06 to 46.86 ± 1.82 | [1] |
Table 3: Antimicrobial Activity of Pyran Derivatives
| Compound Class | Derivative | Organism | MIC (µg/mL) | Reference |
| 1H-pyridin-2-one analog of pyran-2-one | Compound 8 | Various bacteria and fungi | Potent, broad spectrum | [4][5] |
| 1H-pyridin-2-thione analog of pyran-2-one | Compound 12 | Mycobacterium tuberculosis | Weak | [4][5] |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by some this compound derivatives and a general workflow for assessing their bioactivity.
Caption: A generalized workflow for the synthesis, biological screening, and data analysis of this compound derivatives.
References
A Head-to-Head Comparison of 2H-Pyran-2,6(3H)-dione and Thiopyran Analogs in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2H-Pyran-2,6(3H)-dione and its corresponding thiopyran analogs. The following sections present a summary of their performance in key biological assays, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.
Data Presentation
The biological activities of this compound and its thiopyran analogs have been evaluated in various assays, primarily focusing on their potential as anticancer agents. Below is a summary of the available quantitative data.
Disclaimer: The cytotoxicity and cell cycle data presented below are compiled from separate studies. Direct comparison should be approached with caution as experimental conditions may vary between studies. The DNA-Dependent Protein Kinase (DNA-PK) inhibition data is from a head-to-head comparative study.
Table 1: Comparative Cytotoxicity (IC50, µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| Pyran-dione Analogs | Fused Pyran Derivative 8b | MCF-7 (Breast) | 2.58 ± 0.053 |
| Fused Pyran Derivative 8c | MCF-7 (Breast) | 2.34 ± 0.074 | |
| Fused Pyran Derivative 9b | HCT-116 (Colon) | 4.84 ± 0.035 | |
| Fused Pyran Derivative 9f | HCT-116 (Colon) | 4.89 ± 0.053 | |
| Thiopyran Analogs | 6H-thiopyran-2,3-dicarboxylate 4a | MCF-7 (Breast) | 4.5[1] |
| 6H-thiopyran-2,3-dicarboxylate 4a | HCT-15 (Colon) | 3.5[1] | |
| 6H-thiopyran-2,3-dicarboxylate 4b | MCF-7 (Breast) | ~10-15[1] | |
| 6H-thiopyran-2,3-dicarboxylate 4c | MCF-7 (Breast) | ~10-15[1] |
Table 2: Head-to-Head Comparison of DNA-Dependent Protein Kinase (DNA-PK) Inhibition
| Compound Class | Compound | DNA-PK IC50 (µM) |
| Pyran-4-one Analog | 6-Aryl-2-morpholin-4-yl-4H-pyran-4-one | Comparable potency to NU7026 (IC50 = 0.23 µM)[2] |
| Thiopyran-4-one Analog | 6-Aryl-2-morpholin-4-yl-4H-thiopyran-4-one | 0.2 - 0.4[2] |
Table 3: Effects on Cell Cycle Progression
| Compound Class | Derivative | Cancer Cell Line | Effect |
| Pyran-dione Analogs | Fused Pyran Derivatives | MCF-7, A549, HCT-116 | Arrest at G0/G1, S, and G2/M phases |
| Thiopyran Analogs | Data from direct comparative studies on cell cycle arrest for thiopyran-2,6(3H)-dione analogs is limited in the reviewed literature. | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
DNA-Dependent Protein Kinase (DNA-PK) Inhibitor Assay
This in vitro kinase assay evaluates the inhibitory activity of compounds against DNA-PK.
Materials:
-
Purified DNA-PK enzyme
-
Kinase buffer
-
ATP, [γ-32P]ATP
-
DNA-PK peptide substrate
-
Test compounds
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, purified DNA-PK, and the peptide substrate.
-
Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-32P]ATP. Incubate at 30°C for a specified time.
-
Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compounds
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of this compound and its thiopyran analogs.
Caption: DNA-PK signaling pathway in Non-Homologous End Joining (NHEJ) and its inhibition.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Logical relationship for the comparative biological evaluation of pyran and thiopyran analogs.
References
A Comparative Guide to the Reproducibility of Synthesis Methods for 2H-Pyran-2,6(3H)-dione
For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of chemical intermediates is paramount. This guide provides an objective comparison of published synthesis methods for 2H-Pyran-2,6(3H)-dione, commonly known as glutaric anhydride (B1165640), with a focus on reproducibility and supporting experimental data.
The synthesis of this compound, a valuable building block in organic synthesis, is most classically achieved through the intramolecular dehydration of glutaric acid.[1] Variations of this method, employing different dehydrating agents and catalysts, offer a range of yields and operational complexities. This guide will delve into the specifics of these methods to provide a clear comparison for laboratory application.
Comparison of Synthetic Routes
The following table summarizes quantitative data for prominent methods used to synthesize this compound and its substituted analogs. The reproducibility of a reaction can often be inferred from the range of reported yields and the simplicity of the reaction conditions.
| Method | Starting Material | Reagents/Catalysts | Reported Yield (%) | Reference | Notes on Reproducibility |
| A: Acetic Anhydride Dehydration | α-Phenylglutaric Acid | Acetic Anhydride | 82-86% | [2] | This method, using a common dehydrating agent, is generally considered robust and reproducible for glutaric acid and its derivatives.[2] |
| B: Thermal Dehydration | 3-Isobutyl-glutaric acid | Heat (270 °C) | 81% | [3] | Direct heating is a simple method, but temperature control can be a critical parameter affecting yield and purity, potentially leading to variability. |
| C: Catalytic Dehydration (TPPO/(COCl)₂) * | Succinic Acid | Triphenylphosphine (B44618) oxide (TPPO), Oxalyl chloride ((COCl)₂) | 94% | [4][5] | This highly efficient, modern method provides high yields under mild conditions, suggesting good reproducibility. However, it involves more complex and costly reagents.[4][5] |
| D: Catalytic Dehydration (Irradiation) | Glutaric Acid | 2-acetoxypropene, Montmorillonite KSF, Microwave Irradiation | 95% | [6] | Microwave-assisted synthesis is known for rapid reaction times and high yields, which can contribute to consistent results if the equipment is precisely controlled.[6] |
| E: Acetic Anhydride Dehydration (Variability Example) | β-Methylglutaric Acid | Acetic Anhydride | 60-76% (primary report), 85-90% (submitter's note) | [7] | This example from Organic Syntheses directly highlights the potential for variability in yield, even for a well-established procedure, emphasizing the importance of experimental technique.[7] |
*This method was reported for the synthesis of succinic anhydride, a related cyclic anhydride, and is presented here as a modern, high-yield alternative applicable to dicarboxylic acids.
Experimental Protocols
Detailed methodologies for key synthesis routes are provided below. These protocols are based on published procedures for glutaric anhydride and its derivatives.
Method A: Dehydration using Acetic Anhydride
This protocol is adapted from the synthesis of α-phenylglutaric anhydride and is a standard procedure for converting glutaric acid to its anhydride.[2]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place glutaric acid (1 mole equivalent).
-
Add acetic anhydride (approximately 2-3 mole equivalents).
-
Heat the solution under gentle reflux for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid by-product by distillation at atmospheric pressure.
-
The residual crude product is then purified by distillation under reduced pressure to yield this compound.
Method B: Thermal Dehydration
This method is based on the procedure for preparing substituted glutaric anhydrides by direct heating.[3]
Procedure:
-
Place glutaric acid into a reaction vessel equipped for distillation.
-
Heat the solid glutaric acid to its melting point and then increase the temperature to 250-280 °C.
-
Stir the molten reactant as the dehydration reaction proceeds. Water generated during the reaction will distill off.
-
Continue heating for 2-4 hours or until water is no longer produced.
-
After the reaction is complete, cool the material in the reactor to obtain the crude product.
-
Purification can be achieved by vacuum distillation.
Method C: Catalytic Dehydration using Triphenylphosphine Oxide and Oxalyl Chloride
This protocol is adapted from a high-efficiency method for producing succinic anhydride and represents a modern approach to anhydride synthesis.[4][5]
Procedure:
-
To a reaction vessel under an inert atmosphere, add triphenylphosphine oxide (TPPO) (1 equivalent) and a suitable solvent such as acetonitrile (B52724) (CH₃CN).
-
Add oxalyl chloride ((COCl)₂) (1.3 equivalents) to the mixture and stir.
-
Add glutaric acid (1 equivalent) and triethylamine (B128534) (1 equivalent) to the reaction vessel.
-
Stir the reaction mixture at room temperature for approximately 5 hours.
-
Upon completion, the product can be isolated and purified using standard work-up and chromatographic techniques.
Mandatory Visualizations
The following diagrams illustrate common workflows and logical relationships relevant to the synthesis and evaluation of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical diagram for the comparative evaluation of synthesis methods.
References
- 1. This compound | 5926-95-4 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN1274657C - Process for preparing substituted glutaric anhydride - Google Patents [patents.google.com]
- 4. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glutaric anhydride synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Safe Disposal of 2H-Pyran-2,6(3H)-dione: A Guide for Laboratory Professionals
The proper disposal of 2H-Pyran-2,6(3H)-dione, also known as glutaconic anhydride (B1165640), and its saturated analog, glutaric anhydride (dihydro-2H-pyran-2,6(3H)-dione), is crucial for maintaining a safe laboratory environment and ensuring environmental responsibility.[1][2] These cyclic anhydrides are reactive compounds, and their disposal requires adherence to hazardous waste protocols.[2][3] This guide provides a comprehensive overview of the necessary safety precautions, disposal procedures, and relevant data for laboratory personnel.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to prevent accidents and exposure.
Personal Protective Equipment (PPE): Always wear suitable PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the compound.[2] In case of dust formation, a dust respirator is also recommended.[4]
Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors or dust.[1][2][5]
Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container, protected from moisture.[5] Some sources recommend storage under nitrogen.[3]
Incompatibilities: Avoid contact with strong oxidizing agents, acids, bases, alcohols, and amines to prevent uncontrolled reactions.[1][5] The compound is also water-reactive.[3]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.
-
Clear the Area: Evacuate non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, sweep or vacuum up the material and place it into a suitable, labeled, and sealed container for disposal.[4][5] Avoid generating dust.[4][5] For major spills, prevent the spillage from entering drains, sewers, or water courses.[4]
-
Decontamination: Clean the spill area thoroughly.
Disposal Protocol
Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.[1][2]
Waste Identification and Segregation:
-
Treat all waste containing this compound, including the pure compound, solutions, and contaminated materials, as hazardous waste.[2][3]
-
Segregate this waste from other chemical waste streams, particularly from incompatible materials like strong acids, bases, and oxidizing agents.[2]
Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection.[2]
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2] Include the date when the waste was first added.[2]
Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]
-
The storage area should be secure, away from heat sources, and have secondary containment.[2]
Neutralization of Small Quantities (for experienced personnel): While professional disposal is the preferred method, small quantities of cyclic anhydrides can be neutralized by careful hydrolysis.[1] This process should only be undertaken by personnel experienced with handling reactive chemicals and with appropriate safety measures in place.
Experimental Protocol: Hydrolysis of this compound
This protocol outlines a general procedure for the hydrolysis of small quantities of this compound to its corresponding dicarboxylic acid, which may then be neutralized for disposal. This reaction is exothermic and should be performed with caution.
Materials:
-
This compound waste
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the anhydride)
-
Ice bath
-
Dropping funnel
-
Water
-
Sodium bicarbonate solution (saturated) or sodium hydroxide (B78521) solution (dilute)
-
pH indicator paper or pH meter
Procedure:
-
Place the beaker in an ice bath on a stir plate within a fume hood.
-
Add a large volume of cold water or a mixture of ice and saturated sodium bicarbonate solution to the beaker and begin stirring.[6]
-
Slowly and carefully add the this compound waste to the stirring solution. For liquid solutions of the anhydride, use a dropping funnel for controlled addition. The reaction is exothermic, so a slow addition rate is crucial to control the temperature.
-
Monitor the reaction for any signs of excessive heat generation or foaming.
-
After the addition is complete, allow the mixture to stir until the reaction is complete and all the anhydride has been hydrolyzed.
-
Check the pH of the resulting solution. Since the hydrolysis product is a dicarboxylic acid, the solution will be acidic.
-
Slowly add a base (e.g., sodium bicarbonate or dilute sodium hydroxide) to neutralize the acid. Monitor the pH and control the addition to prevent excessive effervescence or heat generation.
-
Once the pH is neutral (typically between 6 and 8), the solution can be collected in a properly labeled aqueous waste container for disposal according to institutional and local regulations.
Quantitative Data Summary
The following table summarizes key quantitative data for glutaric anhydride, a close analog of this compound. This data is essential for assessing risk and planning safe handling and disposal.
| Property | Value | Reference |
| Oral LD50 (rat) | 540 mg/kg | [5][7] |
| Dermal LD50 (rabbit) | 1780 mg/kg | [5] |
| Flash Point | > 110.00 °C (> 230.00 °F) | [7] |
| Storage Temperature | Below +30°C | [8] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. glutaric anhydride, 108-55-4 [thegoodscentscompany.com]
- 8. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
